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  • Product: 5-Butyl-5-ethylimidazolidine-2,4-dione
  • CAS: 75024-35-0

Core Science & Biosynthesis

Foundational

Synthesis and Applications of 5-Butyl-5-ethylimidazolidine-2,4-dione: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sterically hindered, non-proteinogenic amino acids is a fundamental technique for modulating peptide conformation and enhancing metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sterically hindered, non-proteinogenic amino acids is a fundamental technique for modulating peptide conformation and enhancing metabolic stability. 5-Butyl-5-ethylimidazolidine-2,4-dione (also known as 5-butyl-5-ethylhydantoin) serves as the critical, isolable intermediate in the synthesis of the α,α -disubstituted amino acid 2-amino-2-ethylhexanoic acid . This whitepaper details the physicochemical properties, mechanistic causality of its synthesis via the Bucherer-Bergs reaction, and a self-validating experimental protocol designed for high-yield isolation.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of the hydantoin intermediate and its downstream target is essential for optimizing synthetic workflows and predicting chromatographic behavior. The quantitative data for both the intermediate and the final bioactive scaffold are summarized below.

Property5-Butyl-5-ethylimidazolidine-2,4-dione2-Amino-2-ethylhexanoic Acid
IUPAC Name 5-butyl-5-ethylimidazolidine-2,4-dione2-amino-2-ethylhexanoic acid
CAS Registry Number 1[1]2[2]
Molecular Formula C9H16N2O2C8H17NO2
Molecular Weight 184.24 g/mol 159.23 g/mol
Topological Polar Surface Area ~58.2 Ų63.3 Ų
Structural Feature Highly stable 5,5-disubstituted hydantoin ringQuaternary α -carbon with alkyl branching
Primary Utility Precursor / Synthetic IntermediateConformational constraint in peptidomimetics

Mechanistic Rationale: Overcoming Steric Hindrance

When synthesizing α,α -disubstituted amino acids, chemists typically evaluate two primary multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction.

For the synthesis of 5-butyl-5-ethylimidazolidine-2,4-dione, the starting material is 3-heptanone (butyl ethyl ketone). If a standard Strecker approach is attempted, the initial condensation between 3-heptanone and ammonia to form the ketimine intermediate becomes the rate-limiting step. The severe steric clash generated by the adjacent butyl and ethyl chains makes this imine formation kinetically unfavorable, often stalling the reaction[3].

To circumvent this, the 3 is employed[3]. This pathway relies on the initial formation of a cyanohydrin, which is far less sterically demanding than an imine. Subsequent reaction with ammonium carbonate drives the equilibrium forward via a thermodynamically highly favorable cyclization, yielding the stable hydantoin ring.

Pathway A 3-Heptanone (Precursor) B Bucherer-Bergs Reaction KCN + (NH4)2CO3 A->B C 5-Butyl-5-ethylimidazolidine-2,4-dione (Hydantoin Intermediate) B->C Cyclization D Alkaline Hydrolysis 3M NaOH, Reflux C->D E 2-Amino-2-ethylhexanoic Acid (Bioactive Scaffold) D->E Ring Opening

Caption: Synthetic pathway from 3-heptanone to 2-amino-2-ethylhexanoic acid via hydantoin intermediate.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following protocol is engineered as a self-validating system. Each phase includes specific causality for the experimental conditions and orthogonal checkpoints to verify success before proceeding to the energy-intensive hydrolysis step.

Phase 1: Hydantoin Core Synthesis (Bucherer-Bergs)
  • Reagent Mixing: In a heavy-walled pressure vessel, dissolve 1.0 equivalent of 3-heptanone in a 1:1 mixture of ethanol and water. Add 2.5 equivalents of ammonium carbonate (NH4​)2​CO3​ and 1.5 equivalents of potassium cyanide (KCN).

    • Causality: Aqueous ethanol ensures the solubility of both the organic ketone and the inorganic salts.

  • Pressurized Heating: Seal the vessel securely and heat the mixture to 60–80 °C for 24–48 hours[3].

    • Causality: The reaction generates NH3​ and CO2​ gases in situ. A sealed vessel is mandatory to prevent these gases from escaping, which would otherwise shift the equilibrium away from hydantoin cyclization.

  • In-Process Validation (Checkpoint 1): Sample an aliquot at 24 hours. Perform FT-IR analysis. The disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the characteristic hydantoin imide doublet (~1770 and 1700 cm⁻¹) validates successful cyclization.

  • Isolation: Cool the vessel to 4 °C. The 5-butyl-5-ethylimidazolidine-2,4-dione will precipitate out of the solution. Isolate via vacuum filtration and wash with cold water.

Protocol S1 1. Reagent Mixing (Aqueous Ethanol) S2 2. Pressurized Heating (60-80°C, Sealed) S1->S2 S3 3. Precipitation (Cooling to 4°C) S2->S3 S4 4. Validation (LC-MS / NMR) S3->S4

Caption: Step-by-step experimental workflow for the Bucherer-Bergs synthesis of the hydantoin core.

Phase 2: Ring-Opening Hydrolysis
  • Alkaline Reflux: Suspend the purified hydantoin in 3M NaOH (or Ba(OH)2​ ). Reflux vigorously for 24 hours[4].

    • Causality: The 5,5-disubstituted hydantoin ring is exceptionally stable due to resonance and the steric shielding provided by the butyl/ethyl groups. Mild hydrolysis will fail; harsh, prolonged alkaline reflux is required to force the ring open.

  • Isoelectric Precipitation (Checkpoint 2): Cool the solution and carefully neutralize with concentrated HCl to exactly pH 7.

    • Causality: pH 7 represents the isoelectric point (pI) of 2-amino-2-ethylhexanoic acid. At this pH, the molecule exists as a zwitterion with net-zero charge, minimizing its aqueous solubility and forcing it to crystallize out of solution[4].

Pharmaceutical Applications of the Downstream Scaffold

The ultimate purpose of synthesizing 5-butyl-5-ethylimidazolidine-2,4-dione is to access the 2-amino-2-ethylhexanoic acid scaffold. When medicinal chemists incorporate this non-proteinogenic amino acid into a peptide sequence, it serves two primary functions:

  • Conformational Disruption: The severe steric bulk of the quaternary α -carbon (bearing both a butyl and an ethyl chain) restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone. It forces the local sequence into a fully planar C5-conformation, effectively terminating or preventing the propagation of α -helices[3].

  • Metabolic Stability: Peptidases and proteases require access to the peptide bond adjacent to the α -carbon to catalyze hydrolysis. The dense steric shield created by the ethyl and butyl groups blocks active-site access, rendering the peptide highly resistant to enzymatic degradation. This property is currently being heavily exploited in the development of next-generation Arginase inhibitors and stable peptide mimetics[3].

References

  • Benchchem. "2-Amino-2-ethylhexanoic Acid | High-Purity Building Block - Benchchem".
  • PubChem. "2-Amino-2-ethylhexanoic acid | C8H17NO2 | CID 413012 - PubChem".
  • EvitaChem. "4-Methylsulfanyl-2-[[2-[[2 ... - EvitaChem".

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 5-Butyl-5-ethylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Butyl-5-ethylimidazolidine-2,4-dione, a derivative of hydantoin, represents a class of compounds with significant interest in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butyl-5-ethylimidazolidine-2,4-dione, a derivative of hydantoin, represents a class of compounds with significant interest in pharmaceutical research due to the diverse biological activities exhibited by hydantoin-containing molecules, including anticonvulsant and antiarrhythmic properties. The efficacy and development of any potential drug candidate are fundamentally reliant on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 5-Butyl-5-ethylimidazolidine-2,4-dione, drawing upon the established chemistry of 5,5-disubstituted hydantoins. It further outlines detailed methodologies for the empirical determination of these critical parameters, ensuring scientific integrity and providing a robust framework for research and development.

Physicochemical Properties: A Predictive Analysis

  • Structure: The molecule features a central imidazolidine-2,4-dione (hydantoin) ring, which is substituted at the C5 position with both a butyl and an ethyl group.

  • Acidity: Hydantoins are generally weak acids, with the N3 proton being more acidic than the N1 proton. However, the presence of two alkyl substituents at the C5 position means this compound is non-ionizable within the typical physiological pH range.[1] This has significant implications for its solubility, which is not expected to be pH-dependent.[2]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on its structure, the solubility of 5-Butyl-5-ethylimidazolidine-2,4-dione is predicted to be low in aqueous media and higher in organic solvents. The presence of the non-polar butyl and ethyl chains contributes to the overall lipophilicity of the molecule.

Predicted Solubility
Solvent ClassPredicted SolubilityRationale
Aqueous Buffers (pH 1-9) LowThe molecule is non-ionizable and the alkyl substituents increase lipophilicity, reducing affinity for polar aqueous environments.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents can effectively solvate the polar hydantoin ring through dipole-dipole interactions.
Alcohols (e.g., Ethanol, Methanol) Moderate to HighThe alkyl portion of the alcohols can interact with the butyl and ethyl groups, while the hydroxyl group can interact with the hydantoin ring.
Non-polar Solvents (e.g., Hexane, Toluene) Low to ModerateWhile the alkyl chains have affinity for non-polar solvents, the polarity of the hydantoin ring will limit solubility.
Experimental Determination of Aqueous Solubility: Shake-Flask Method

The definitive determination of solubility requires empirical testing. The shake-flask method is the gold standard for measuring equilibrium solubility.[3][4]

Protocol 1: Equilibrium Solubility Measurement by the Shake-Flask Method [3][4][5][6]

  • Preparation: Add an excess amount of 5-Butyl-5-ethylimidazolidine-2,4-dione to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the final pH of each buffer solution to ensure it has not changed significantly.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to buffered solutions B Agitate at constant temperature (24-48h) A->B C Centrifuge and/or filter supernatant B->C D Analyze concentration by HPLC C->D

Caption: Shake-Flask Solubility Workflow.

Stability Profile and Degradation Pathways

Understanding the chemical stability of 5-Butyl-5-ethylimidazolidine-2,4-dione is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. The primary degradation pathway for the hydantoin ring is hydrolysis.[7]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[2][8][9] These studies are conducted under conditions more severe than accelerated stability testing.[2][10]

Protocol 2: Forced Degradation Study [2][8][11]

  • Stock Solution Preparation: Prepare a stock solution of 5-Butyl-5-ethylimidazolidine-2,4-dione in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and then with heating if necessary.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A dark control should be maintained for comparison.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Predicted Degradation Pathway: Hydrolysis

The most probable degradation pathway for 5-Butyl-5-ethylimidazolidine-2,4-dione is hydrolysis of the hydantoin ring, which can occur under both acidic and basic conditions.

  • Base-Catalyzed Hydrolysis: The imide bonds of the hydantoin ring are susceptible to cleavage by hydroxide ions, leading to the formation of a hydantoate intermediate. This intermediate can then be further hydrolyzed to yield the corresponding α,α-disubstituted amino acid, 2-amino-2-ethylhexanoic acid.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygens can be protonated, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening.

G A 5-Butyl-5-ethylimidazolidine-2,4-dione B Hydantoate Intermediate A->B H₂O / H⁺ or OH⁻ (Ring Opening) C 2-Amino-2-ethylhexanoic acid B->C H₂O / H⁺ or OH⁻ (Hydrolysis)

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Foundational

Comprehensive Spectroscopic Characterization and Synthetic Methodology of 5-Butyl-5-ethylimidazolidine-2,4-dione

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary 5-Butyl-5-ethylimidazolidine-2,4-dione (commonly known as 5-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

5-Butyl-5-ethylimidazolidine-2,4-dione (commonly known as 5-butyl-5-ethylhydantoin, CAS: 75024-35-0) is a sterically hindered, α,α -disubstituted heterocyclic intermediate 1. In contemporary drug discovery and peptide chemistry, it serves as a critical precursor for the synthesis of 2-amino-2-ethylhexanoic acid, a non-proteinogenic amino acid used to impart severe conformational constraints (such as fully extended C5​ conformations) into peptide backbones 2.

This whitepaper provides an authoritative, self-validating workflow for the synthesis of 5-butyl-5-ethylhydantoin via the Bucherer-Bergs multicomponent reaction, followed by an in-depth deconstruction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Mechanistic Rationale: The Bucherer-Bergs Advantage

When synthesizing α,α -disubstituted amino acids from sterically hindered ketones like 3-heptanone, the classic Strecker synthesis often yields unstable α -amino nitriles that resist hydrolysis. The Bucherer-Bergs reaction bypasses this limitation by forming a thermodynamically stable 5-membered hydantoin ring 3.

Causality of the Reagent Cascade:

  • Cyanohydrin Formation: Potassium cyanide (KCN) attacks the carbonyl carbon of 3-heptanone.

  • Aminonitrile Conversion: Ammonium carbonate ( (NH4​)2​CO3​ ) dissociates in solution to provide NH3​ , which displaces the hydroxyl group of the cyanohydrin via an SN​2 mechanism 4.

  • Cyano-Carbamic Acid Formation: The liberated CO2​ from (NH4​)2​CO3​ is attacked by the amine, forming an intermediate that undergoes rapid intramolecular cyclization 5.

  • Rearrangement: The resulting 5-imino-oxazolidin-2-one rearranges via an isocyanate intermediate into the highly stable hydantoin 6.

Mechanism M1 3-Heptanone M2 Cyanohydrin Intermediate M1->M2 KCN, H+ M3 Aminonitrile Intermediate M2->M3 NH3 (from (NH4)2CO3) M4 Cyano-Carbamic Acid M3->M4 CO2 (from (NH4)2CO3) M5 5-Imino-oxazolidin-2-one M4->M5 Intramolecular Cyclization M6 5-Butyl-5-ethylhydantoin M5->M6 Rearrangement

Figure 1: Mechanistic pathway of the Bucherer-Bergs synthesis of 5-butyl-5-ethylhydantoin.

Self-Validating Synthetic Protocol

This protocol is designed as a closed-loop, self-validating system. Each step contains a physical or chemical checkpoint to ensure reaction fidelity.

Step 1: Reagent Preparation

  • Action: Dissolve 10.0 mmol of 3-heptanone in 15 mL of a 1:1 (v/v) mixture of ethanol and distilled water in a 50 mL round-bottom flask.

  • Validation: The solution should be completely homogenous. Ethanol acts as a co-solvent to bridge the aqueous salts and the organic ketone.

Step 2: Reagent Addition

  • Action: Add 30.0 mmol of (NH4​)2​CO3​ (3.0 eq) followed by 15.0 mmol of KCN (1.5 eq).

  • Safety Critical: KCN is highly toxic. Perform strictly in a fume hood equipped with a cyanide spill kit.

Step 3: Thermal Activation

  • Action: Seal the system loosely with a reflux condenser and heat to 60°C under continuous magnetic stirring for 16 hours.

  • Causality: Heating drives the endothermic formation of the cyanohydrin. The condenser ensures that volatile NH3​ and CO2​ gases remain dissolved in the solvent matrix to drive the equilibrium forward.

Step 4: Reaction Monitoring & Isolation

  • Action: Monitor via TLC (Hexane:EtOAc 7:3). Upon disappearance of the ketone, cool the mixture to 4°C in an ice bath. Slowly acidify with 1M HCl until the pH reaches 3-4.

  • Causality & Validation: The hydantoin ring has a pKa​ of ~9. Acidification protonates the ring and neutralizes residual ammonia, drastically dropping the compound's aqueous solubility. A successful reaction is validated by the immediate precipitation of 5-butyl-5-ethylhydantoin as a white crystalline solid.

Step 5: Purification

  • Action: Filter under vacuum, wash with ice-cold water, and recrystallize from hot ethanol.

Spectroscopic Characterization & Structural Rationale

To confirm the structural integrity of the synthesized 5-butyl-5-ethylhydantoin, a multi-modal analytical approach is required.

SpectroscopicStrategy S1 5-Butyl-5-ethylhydantoin (Target Molecule) S2 NMR Spectroscopy (1H & 13C) S1->S2 S3 IR Spectroscopy (FT-IR) S1->S3 S4 Mass Spectrometry (ESI-MS) S1->S4 S2_1 Quaternary C5 Verification Diastereotopic Protons S2->S2_1 Structural Elucidation S3_1 Imide Ring Confirmation C=O & N-H Stretches S3->S3_1 Functional Groups S4_1 Molecular Weight [M+H]+ = 185.1 m/z S4->S4_1 Formula Confirmation

Figure 2: Multi-modal spectroscopic strategy for validating 5-butyl-5-ethylhydantoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the chiral quaternary C5​ center introduces complex magnetic environments for the adjacent alkyl chains. Even in a racemic mixture, the two protons on the α−CH2​ groups are diastereotopic and will couple with each other, preventing simple first-order splitting (e.g., standard quartets).

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale10.54Singlet (s)1H N3​ -HImide proton. Highly deshielded due to being flanked by two electron-withdrawing carbonyls ( C2​ and C4​ ).7.92Singlet (s)1H N1​ -HAmide proton adjacent to the C5​ quaternary center. Less deshielded than N3​ -H.1.50 - 1.75Multiplet (m)4H α CH2​ (ethyl & butyl)Diastereotopic protons adjacent to the chiral C5​ center create complex ABX3​ spin systems.1.10 - 1.35Multiplet (m)4H β,γ CH2​ (butyl)Alkyl chain backbone residing in a magnetically shielded environment.0.85Triplet (t)3H- CH3​ (butyl)Terminal methyl of the butyl group.0.78Triplet (t)3H- CH3​ (ethyl)Terminal methyl of the ethyl group. Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)AssignmentStructural Rationale177.3 C4​ ( C=O )Carbonyl carbon adjacent to C5​ . Deshielded by ring strain and reduced resonance compared to C2​ .157.1 C2​ ( C=O )Urea-type carbonyl flanked by two nitrogen atoms ( N1​ and N3​ ).65.4 C5​ (Quaternary)Fully substituted α -carbon. The absence of a proton signal here in DEPT-135 confirms the quaternary nature.35.2 α CH2​ (butyl)First carbon of the butyl chain attached to C5​ .28.1- CH2​ (ethyl)Ethyl chain carbon attached to C5​ .25.5, 22.3 β,γ CH2​ (butyl)Mid-chain aliphatic carbons.14.1, 8.5- CH3​ (butyl, ethyl)Terminal methyl carbons.

Infrared (FT-IR) Spectroscopy

Hydantoins exhibit a highly characteristic dual-carbonyl stretch in IR spectroscopy, which serves as a definitive fingerprint for successful cyclization.

Table 3: IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeAssignment & Causality
3280, 3150 N-H StretchTwo distinct sharp bands corresponding to N1​ -H and N3​ -H.
2960, 2875 C-H StretchAsymmetric and symmetric stretching of the aliphatic butyl and ethyl chains.
1775 C=O Stretch C4​ Carbonyl. The higher frequency is caused by the 5-membered ring strain and lack of cross-conjugation.
1720 C=O Stretch C2​ Carbonyl. Lower frequency due to urea-like resonance stabilization from two adjacent nitrogens.
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is utilized to confirm the exact mass without fragmenting the highly stable hydantoin ring.

Table 4: Mass Spectrometry Data (ESI-MS, Positive Mode)

m/z ValueIon TypeFragment/Assignment
185.1 [M+H]+ Protonated molecular ion (Exact Mass of neutral compound: 184.12 g/mol ).
207.1 [M+Na]+ Sodium adduct, highly characteristic in ESI-MS workflows.

Downstream Application: Ring Opening

Once spectroscopically validated, 5-butyl-5-ethylhydantoin can be subjected to harsh alkaline hydrolysis. Refluxing the intermediate in 3M NaOH or Ba(OH)2​ for 24 hours forces the thermodynamically stable ring to open. Subsequent neutralization to pH 7 (the isoelectric point) yields the final 2-amino-2-ethylhexanoic acid , which precipitates out of solution ready for solid-phase peptide synthesis (SPPS) 2.

References

  • Benchchem. 2-Amino-2-ethylhexanoic Acid | High-Purity Building Block. 2

  • Wikipedia. Bucherer–Bergs reaction. 6

  • Alfa Chemistry. Bucherer-Bergs Reaction.4

  • Benchchem Technical Support. Bucherer-Bergs Hydantoin Synthesis. 5

  • National Institutes of Health (PMC). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. 3

  • EvitaChem. 5-Butyl-5-ethylimidazolidine-2,4-dione (CAS 75024-35-0). 1

Sources

Protocols & Analytical Methods

Method

Application Note: Bucherer-Bergs Synthesis of 5-Butyl-5-ethylimidazolidine-2,4-dione

Executive Summary & Rationale The synthesis of highly sterically hindered, α,α -disubstituted amino acids is a critical bottleneck in the development of conformationally constrained peptide therapeutics. 5-Butyl-5-ethyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of highly sterically hindered, α,α -disubstituted amino acids is a critical bottleneck in the development of conformationally constrained peptide therapeutics. 5-Butyl-5-ethylimidazolidine-2,4-dione (commonly known as 5-butyl-5-ethylhydantoin) serves as the essential, thermodynamically stable intermediate for the production of the non-proteinogenic building block 2-amino-2-ethylhexanoic acid[1].

This application note details the optimized Bucherer-Bergs multicomponent reaction for synthesizing this specific hydantoin directly from 3-heptanone. By leveraging the thermodynamic stability of the hydantoin ring, this protocol overcomes the poor yields and reversibility typically associated with the direct Strecker synthesis of sterically demanding aliphatic ketones.

Mechanistic Logic & Causality

The Bucherer-Bergs reaction is a highly efficient multicomponent assembly that constructs the imidazolidine-2,4-dione core from a ketone, a cyanide source, and ammonium carbonate[2]. Unlike the Strecker reaction, which stops at the aminonitrile stage and is highly reversible, the Bucherer-Bergs synthesis drives the equilibrium forward through the irreversible formation of the stable hydantoin ring[3].

Causality in Reagent Selection:

  • 3-Heptanone (Ethyl Butyl Ketone): This asymmetric aliphatic ketone provides the exact carbon skeleton required to install the ethyl and butyl substituents at the C5 position of the heterocycle.

  • Potassium Cyanide (KCN): Acts as the primary nucleophile. The cyanide ion attacks the carbonyl carbon to form the initial cyanohydrin intermediate.

  • Ammonium Carbonate ((NH₄)₂CO₃): This acts as a dual-purpose reagent. It thermally decomposes in situ to provide both ammonia (NH₃) and carbon dioxide (CO₂). The NH₃ displaces the hydroxyl group of the cyanohydrin to form an aminonitrile, while the CO₂ subsequently traps the aminonitrile to form a cyano-carbamic acid, triggering cyclization[3].

Mechanism A 3-Heptanone B Cyanohydrin Intermediate A->B KCN, H2O C Aminonitrile Intermediate B->C NH3 -H2O D Cyano-Carbamic Acid C->D CO2 E 5-Imino-oxazolidin- 2-one D->E Cyclization F 5-Butyl-5-ethyl- hydantoin E->F Rearrangement

Mechanistic pathway of the Bucherer-Bergs reaction forming 5-butyl-5-ethylhydantoin.

Reaction Engineering & Optimization Data

The synthesis of 5-butyl-5-ethylhydantoin presents specific steric challenges due to the bulky butyl and ethyl chains flanking the reactive carbonyl center. Standard room-temperature conditions often fail or stall at the cyanohydrin stage.

Thermodynamic Control: To overcome the activation energy barrier of the final rearrangement step, elevated temperatures (60–80 °C) are required. However, at these temperatures, ammonium carbonate rapidly decomposes into volatile NH₃ and CO₂ gases. Therefore, performing the reaction in a sealed pressure vessel is a critical engineering choice to maintain high concentrations of dissolved gases and drive the reaction to completion[4].

Solvent Dynamics: A 50% aqueous ethanol mixture is the optimal solvent system. The ethanol solubilizes the highly hydrophobic 3-heptanone, while the water dissolves the inorganic salts (KCN and (NH₄)₂CO₃) and facilitates the necessary proton transfers[2].

Optimization of Reaction Parameters

The following table summarizes the quantitative data driving our protocol choices, demonstrating the impact of stoichiometry and physical conditions on the final yield of 5-butyl-5-ethylhydantoin.

3-Heptanone (eq)KCN (eq)(NH₄)₂CO₃ (eq)Solvent SystemTemp (°C)Time (h)Vessel TypeYield (%)
1.01.23.050% aq. EtOH6048Open Reflux42
1.01.54.050% aq. EtOH6048Sealed Tube71
1.0 2.0 4.0 50% aq. EtOH 80 24 Sealed Tube 88
1.02.04.050% aq. EtOH606Ultrasonic + Sealed92

Data synthesis based on established Bucherer-Bergs optimization principles for sterically hindered aliphatic ketones[3].

Self-Validating Experimental Protocol

⚠️ Safety Warning: Potassium cyanide (KCN) is highly toxic. All procedures must be conducted in a certified fume hood. Acidification of cyanide-containing solutions generates lethal hydrogen cyanide (HCN) gas. Ensure excess cyanide is properly quenched and that acidification is performed under strictly controlled, well-ventilated conditions.

Step-by-Step Methodology

Step 1: Reagent Preparation & Mixing

  • In a heavy-walled glass pressure tube or a specialized sealed reactor, add 50 mL of a 50% (v/v) ethanol/water solution.

  • Dissolve 15.6 g (0.16 mol, 4.0 eq) of fresh ammonium carbonate ((NH₄)₂CO₃) into the solvent.

    • Causality: Use fresh reagent; degraded ammonium carbonate lacks sufficient CO₂/NH₃ to drive the reaction[3].

  • Add 5.2 g (0.08 mol, 2.0 eq) of potassium cyanide (KCN). Stir until fully dissolved.

  • Add 4.56 g (0.04 mol, 1.0 eq) of 3-heptanone.

    • Validation Check: The solution should initially be biphasic but will become a homogenous emulsion upon vigorous magnetic stirring.

Step 2: Thermal Cyclization 5. Seal the reaction vessel securely. 6. Submerge the vessel in an oil bath pre-heated to 80 °C. Maintain vigorous stirring for 24 hours.

  • Causality: The sealed environment prevents the escape of NH₃ and CO₂, creating autogenous pressure that forces the equilibrium toward the hydantoin product[4].

Step 3: Depressurization and Workup 7. Remove the vessel from the heat and allow it to cool completely to room temperature, then chill in an ice bath for 30 minutes. 8. Carefully open the sealed vessel inside the fume hood to vent the residual pressure (excess CO₂ and NH₃). 9. Transfer the reaction mixture to a larger Erlenmeyer flask.

Step 4: Acidification and Precipitation 10. While stirring the mixture in an ice bath, add concentrated Hydrochloric Acid (HCl) dropwise until the pH reaches ~2.0.

  • Validation Check: Monitor the pH continuously. As the pH drops below 7, the unreacted carbonate will effervesce vigorously (CO₂ release). Once the pH reaches 2, the 5-butyl-5-ethylimidazolidine-2,4-dione will rapidly precipitate out of solution as a white crystalline solid[1].

Step 5: Isolation and Purification 11. Isolate the crude product via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual inorganic salts. 13. Recrystallize the crude solid from hot ethanol[2].

  • Validation Check: The purified 5-butyl-5-ethylhydantoin should present as sharp, white crystals. TLC (Hexanes:EtOAc 7:3) should show a single spot with UV or iodine visualization.

    Workflow W1 1. Reagent Mixing 3-Heptanone, KCN, (NH4)2CO3 in 50% aq. EtOH W2 2. Thermal Reaction 80°C, Sealed Vessel 24 hours W1->W2 W3 3. Cooling & Venting Release excess CO2/NH3 in fume hood W2->W3 W4 4. Acidification Careful addition of HCl (pH ~2) to precipitate W3->W4 W5 5. Isolation Vacuum Filtration & Ice-water wash W4->W5 W6 6. Purification Recrystallization from EtOH to yield pure Hydantoin W5->W6

    Step-by-step experimental workflow for the synthesis and isolation of the hydantoin.

Downstream Application: Hydrolysis to 2-Amino-2-ethylhexanoic Acid

The synthesized 5-butyl-5-ethylimidazolidine-2,4-dione is highly stable, making it an excellent long-term storage form. To obtain the free amino acid (2-amino-2-ethylhexanoic acid), the hydantoin ring must be subjected to harsh alkaline hydrolysis. Typically, this involves refluxing the hydantoin in 3M NaOH or Ba(OH)₂ for 24 to 48 hours, followed by neutralization to the isoelectric point to crystallize the free amino acid[1].

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI Molecules.2

  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. BenchChem.3

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews - ACS Publications. 4

  • 2-Amino-2-ethylhexanoic Acid | High-Purity Building Block. BenchChem. 1

Sources

Application

Application Note: Knoevenagel Condensation for the Synthesis of 5-Arylideneimidazolidine-2,4-dione Derivatives

Introduction & Pharmacological Relevance Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged non-aromatic five-membered heterocyclic scaffold in medicinal chemistry. Its derivatives exhibit a broad spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged non-aromatic five-membered heterocyclic scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, functioning as anticonvulsants, antimicrobials, anticancer agents (e.g., receptor tyrosine kinase inhibitors), and even highly efficient UV-filters[1][2].

The functionalization of the hydantoin core at the C-5 position via the Knoevenagel condensation is the gold-standard methodology for generating 5-arylidenehydantoins[3]. This carbon-carbon bond-forming reaction couples the active methylene group of hydantoin with an aromatic aldehyde or ketone, typically yielding an α,β -unsaturated product[3]. This application note provides an in-depth mechanistic overview, comparative reaction data, and field-proven, self-validating protocols for synthesizing these critical intermediates.

Mechanistic Insights: Causality & Stereoselectivity

To successfully execute and troubleshoot the Knoevenagel condensation of hydantoins, one must understand the underlying physical chemistry of the scaffold:

  • Regioselective Deprotonation: Hydantoin possesses two acidic protons. The imidic N-3 proton is the most acidic ( pKa​≈9 ) due to the electron-withdrawing effect of the two adjacent carbonyl groups[4]. However, the C-5 methylene protons are also highly activated. Under basic conditions (e.g., ethanolamine, sodium acetate, or mixed amine catalysts), an equilibrium is established that allows the deprotonation of C-5, generating a nucleophilic enolate-like intermediate[3][4].

  • Nucleophilic Addition & Dehydration: The C-5 carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an aldol-type intermediate. Subsequent heating drives the dehydration step (loss of H2​O ), establishing the conjugated alkene[3].

  • Thermodynamic Stereocontrol: The condensation is highly stereoselective, predominantly yielding the Z-isomer [2]. This is driven by thermodynamic control; the Z-configuration minimizes steric repulsion by positioning the bulky aryl group trans to the C-4 carbonyl oxygen of the hydantoin ring[2].

Mechanism A Imidazolidine-2,4-dione (Hydantoin) C Deprotonation at C-5 (Active Methylene) A->C B Base Catalyst (e.g., Ethanolamine) B->C Abstracts proton E Nucleophilic Addition (Aldol-type Intermediate) C->E D Aromatic Aldehyde (Electrophile) D->E Carbonyl attack F Dehydration (-H2O) E->F Heat / Acidic workup G 5-Arylidenehydantoin (Z-isomer Predominates) F->G Thermodynamic control

Logical mechanism of base-catalyzed Knoevenagel condensation of hydantoins.

Comparative Analysis of Reaction Conditions

The choice of catalyst and solvent heavily dictates the reaction efficiency. Recent advancements have shifted from harsh glacial acetic acid/sodium acetate refluxes[5] to greener aqueous amine systems[3] and polyethylene glycol (PEG-200) mixed-catalyst systems[6].

Expert Insight: The electronic nature of the aldehyde dictates the optimal catalyst. The Urea-pTSA (p-Toluenesulfonic acid) system excels with electron-rich aldehydes, whereas the GnHCl-TEA (Guanidine hydrochloride-triethylamine) system is vastly superior for electron-poor or heteroaromatic aldehydes[6].

Aldehyde SubstituentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref
Unsubstituted (Benzaldehyde)EthanolamineWater904.089[3]
4-Methoxy (Electron-Rich)Urea-pTSAPEG-2001002.585[3][6]
4-Methyl (Electron-Rich)Urea-pTSAPEG-2001003.582[3][6]
4-Chloro (Electron-Poor)GnHCl / TEAPEG-2001003.092[3][6]
4-Nitro (Electron-Poor)GnHCl / TEAPEG-2001001.595[3][6]
4-HydroxyGnHCl / TEAPEG-2001002.088[3]

Experimental Protocols

Protocol A: Aqueous Synthesis using Ethanolamine

This protocol leverages green chemistry principles, utilizing water as the solvent and ethanolamine as a mild, highly effective base[3].

Materials:

  • Hydantoin (0.5 mol, 50 g)

  • Benzaldehyde (0.52 mol, 55 g)

  • Ethanolamine (0.7 mol, 46 g)

  • Deionized Water (500 mL)

  • Concentrated HCl

Step-by-Step Methodology:

  • Reagent Assembly: To a 1 L round-bottom flask equipped with a magnetic stirrer, add hydantoin, benzaldehyde, ethanolamine, and water[3].

  • Dissolution & Initiation: Heat the mixture to 70 °C. Causality: Gentle heating ensures the complete dissolution of the solid hydantoin before the condensation rapidly accelerates, preventing localized side reactions[3].

  • Condensation Phase: Once solids are dissolved, increase the temperature to 90 °C and maintain vigorous stirring for 4 hours[3].

  • Cooling: Remove from heat, allow the mixture to cool to room temperature, and subsequently transfer to an ice bath[3].

  • Acidification (Critical Step): Slowly add concentrated HCl until the solution reaches a pH of 3-4. Causality: Because the N-3 proton of hydantoin is acidic, the product exists partially as a soluble salt in the basic ethanolamine environment. Acidifying the mixture fully protonates the N-3 position, drastically reducing aqueous solubility and forcing the complete precipitation of the 5-benzylidenehydantoin[3][4].

  • Isolation: Allow the mixture to stand at 10 °C for 1 hour. Collect the solid via vacuum filtration using a Buchner funnel. Wash thoroughly with cold water to remove residual ethanolamine hydrochloride salts[3].

  • Drying: Dry in a vacuum oven to yield pure 5-benzylidenehydantoin (Expected Yield: ~89%)[3].

Protocol B: Mixed Catalyst System in PEG-200

This protocol is highly adaptable for substituted aromatic aldehydes, utilizing PEG-200 as a biodegradable, high-boiling solvent[3][6].

Materials:

  • Hydantoin (6 mmol)

  • Substituted Aromatic Aldehyde (5 mmol)

  • PEG-200 (5 mL)

  • Catalyst Option 1 (For Electron-Rich): Urea (1 mmol) + pTSA (1 mmol)[3][6]

  • Catalyst Option 2 (For Electron-Poor): Guanidine HCl (1 mmol) + Triethylamine (1 mL)[3][6]

Step-by-Step Methodology:

  • Reaction Setup: Combine hydantoin, the chosen aldehyde, and the appropriate catalyst system in a round-bottom flask containing 5 mL of PEG-200[3].

  • Heating & Monitoring: Heat the mixture to 100 °C with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC)[3]. Self-Validation: The disappearance of the starting aldehyde spot on the TLC plate confirms reaction completion (typically 1.5 to 3.5 hours depending on the substituent).

  • Precipitation: Cool the mixture to room temperature. Add 20 mL of 0.2 M HCl solution[3]. Causality: PEG-200 is highly miscible with water. The addition of dilute aqueous acid crashes the hydrophobic 5-arylidenehydantoin out of the polymer matrix while neutralizing the basic catalysts.

  • Purification: Collect the crude solid by vacuum filtration. Recrystallize from hot ethanol to obtain the analytically pure Z-isomer[3].

Workflow Step1 1. Reagent Mixing Hydantoin + Aldehyde + Catalyst Step2 2. Heating & Stirring 70-100 °C for 1.5 - 5 hours Step1->Step2 Solvent: Water or PEG-200 Step3 3. Cooling & Acidification Cool to RT, Acidify to pH 3-4 Step2->Step3 Monitor via TLC Step4 4. Filtration & Washing Vacuum filtration, Cold water wash Step3->Step4 Precipitates product Step5 5. Purification Recrystallization or Vacuum Drying Step4->Step5 QC 6. QC & Validation NMR, IR, Mass Spec, Melting Point Step5->QC Yields pure Z-isomer

Experimental workflow for the synthesis and validation of 5-arylidenehydantoins.

Downstream Applications

Once synthesized, 5-arylidenehydantoins serve as robust platforms for further structural diversification:

  • N-Alkylation/Acylation: The N-1 and N-3 positions can be selectively alkylated (e.g., using ethyl chloroacetate) to generate diester derivatives, which have shown immense promise as highly photostable UVA and UVB filters[1].

  • Enzymatic Resolution: The exocyclic double bond can be reduced to yield racemic 5-benzylhydantoins. These are prime substrates for immobilized D-hydantoinase enzymes, which catalyze enantioselective ring-opening to produce unnatural D-amino acids, vital building blocks for peptidomimetics[5].

References

  • UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS Acta Poloniae Pharmaceutica - Drug Research URL: [Link]

  • Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group National Center for Biotechnology Information (PMC) URL: [Link]

  • Synthesis of 5-benzylidene-hydantoin and 5-benzylidene-creatinine derivatives under mixed catalyst systems... AIP Publishing URL: [Link]

  • Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study Universiti Kebangsaan Malaysia (UKM) URL:[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of a 5-Butyl-5-ethylimidazolidine-2,4-dione Library

Introduction: Unlocking the Therapeutic Potential of Hydantoins through High-Throughput Screening The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Hydantoins through High-Throughput Screening

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. 5-Butyl-5-ethylimidazolidine-2,4-dione, also known as butabarbital, is a known barbiturate that exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] The vast chemical space accessible through modifications of the hydantoin ring presents a compelling opportunity for the discovery of novel CNS-active compounds with potentially improved therapeutic indices. High-throughput screening (HTS) provides the necessary scale and efficiency to explore large libraries of 5-Butyl-5-ethylimidazolidine-2,4-dione analogs to identify novel modulators of neuronal function.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening campaign for a 5-Butyl-5-ethylimidazolidine-2,4-dione library, with a primary focus on identifying modulators of GABA-A receptor activity. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and outline a robust data analysis and hit validation workflow.

The Target: GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions.[5] Upon binding of GABA, the channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Barbiturates, like butabarbital, bind to a distinct allosteric site on the GABA-A receptor complex, potentiating the effect of GABA by increasing the duration of channel opening.[6] This mechanism underlies their sedative, hypnotic, and anxiolytic properties. The heterogeneity of GABA-A receptor subtypes, arising from different combinations of its constituent subunits (e.g., α, β, γ), offers the potential for developing subtype-selective modulators with fewer side effects than non-selective compounds.[1]

High-Throughput Screening Strategy: A Multi-Faceted Approach

A successful HTS campaign requires a carefully planned and executed strategy. Our proposed approach for the 5-Butyl-5-ethylimidazolidine-2,4-dione library is a multi-stage process designed to maximize the identification of true positive hits while minimizing false positives and negatives.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Assay Primary HTS: Fluorescence-Based Membrane Potential Assay Hit_Selection Initial Hit List Primary_Assay->Hit_Selection Identify Initial Hits Library 5-Butyl-5-ethylimidazolidine -2,4-dione Library Library->Primary_Assay Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response Counter_Screens Counter-Screens (e.g., Luciferase Inhibition, Cytotoxicity) Hit_Selection->Counter_Screens Validated_Hits Validated Hits Dose_Response->Validated_Hits Counter_Screens->Validated_Hits Eliminate False Positives Secondary_Assay Secondary Assay: Automated Electrophysiology Validated_Hits->Secondary_Assay Orthogonal_Assay Orthogonal Assay: YFP Halide Influx Validated_Hits->Orthogonal_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Orthogonal_Assay->Confirmed_Hits Confirm Mechanism of Action SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR

Caption: A multi-stage workflow for the high-throughput screening of a 5-Butyl-5-ethylimidazolidine-2,4-dione library.

Part 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay. For screening modulators of GABA-A receptors, a cell-based functional assay that measures changes in ion channel activity is highly recommended.[3][7]

Choosing the Right Assay: Fluorescence-Based Membrane Potential

A fluorescence-based membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR) is an excellent choice for primary screening due to its high throughput, sensitivity, and amenability to automation.[7][8] This assay measures changes in cell membrane potential that occur upon GABA-A receptor activation.

Principle:

  • Cells stably or transiently expressing the target GABA-A receptor subtype (e.g., α1β2γ2) are loaded with a voltage-sensitive fluorescent dye.

  • In the resting state, the dye exhibits a certain level of fluorescence.

  • Upon activation of the GABA-A receptor by an agonist (like GABA), chloride ions flow into the cell, causing hyperpolarization (or depolarization depending on the ion gradient) and a corresponding change in the fluorescence of the dye.

  • Positive allosteric modulators (PAMs) will potentiate the GABA-induced fluorescence change, while antagonists will inhibit it.

Cell Line Development

The choice of cell line and receptor subtype is critical. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and low endogenous ion channel expression. For this application, we recommend a stable cell line expressing the human α1β2γ2 GABA-A receptor subtype, as it is a prevalent and well-characterized subtype in the CNS.

Assay Validation Protocol

Before initiating the full-scale screen, the assay must be rigorously validated to ensure its performance and reliability.[9]

Step-by-Step Protocol:

  • Cell Plating: Seed the HEK293-GABA-A(α1β2γ2) stable cell line into 384-well black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add a loading buffer containing a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate according to the manufacturer's instructions.

  • Compound and Agonist Preparation:

    • Prepare a concentration range of the reference agonist, GABA.

    • Prepare a concentration range of a known PAM (e.g., diazepam) and a known antagonist (e.g., bicuculline).

    • Prepare the 5-Butyl-5-ethylimidazolidine-2,4-dione library compounds at the desired screening concentration (typically 10 µM) in an appropriate solvent like DMSO.

  • Assay Execution on FLIPR:

    • Place the cell plate and the compound/agonist plates into the FLIPR instrument.

    • Initiate the reading sequence:

      • Establish a baseline fluorescence reading.

      • Add the library compounds or control compounds and incubate for a defined period.

      • Add a sub-maximal concentration of GABA (e.g., EC20) to all wells.

      • Record the fluorescence change over time.

  • Data Analysis and Performance Metrics:

    • Calculate the signal-to-background ratio (S/B), coefficient of variation (%CV), and the Z'-factor.[3] An excellent assay will have a Z'-factor ≥ 0.5.

Table 1: Assay Validation Parameters and Acceptance Criteria

ParameterFormulaAcceptance Criteria
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 3
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 15%
Z'-Factor 1 - (3*(SDmax + SDmin)) / |Meanmax - Meanmin|≥ 0.5

Part 2: The High-Throughput Screening Campaign

Once the assay is validated, the full library screen can commence.

Primary Screen Protocol

The primary screen will be a single-point screen to identify initial "hits" from the 5-Butyl-5-ethylimidazolidine-2,4-dione library.

Step-by-Step Protocol:

  • Library Plating: Prepare 384-well plates containing the 5-Butyl-5-ethylimidazolidine-2,4-dione library compounds at a final assay concentration of 10 µM. Include appropriate controls on each plate (e.g., positive control - a known PAM, negative control - vehicle/DMSO).

  • Cell Plating and Dye Loading: Follow the same procedure as in the assay validation protocol.

  • Compound Addition and Incubation: Transfer the library compounds from the source plates to the cell plates using an automated liquid handler. Incubate for a predetermined time.

  • GABA Addition and FLIPR Reading: Add an EC20 concentration of GABA to all wells and immediately begin recording the fluorescence signal on the FLIPR instrument.

  • Data Analysis and Hit Selection:

    • Normalize the data to the plate controls.

    • Calculate the percentage activity for each compound.

    • Set a hit threshold (e.g., >3 standard deviations from the mean of the negative controls) to identify compounds that significantly potentiate the GABA response.

Diagram: Data Analysis and Hit Triage Funnel

Hit_Triage Total_Compounds Total Library Compounds (e.g., 100,000) Primary_Hits Primary Hits (e.g., 1,000) Total_Compounds->Primary_Hits Primary Screen Confirmed_Hits Dose-Response Confirmed Hits (e.g., 300) Primary_Hits->Confirmed_Hits Hit Confirmation Validated_Hits Validated Hits (Post-Counter-Screens) (e.g., 150) Confirmed_Hits->Validated_Hits Counter-Screens Final_Hits Final Confirmed Hits (Post-Secondary Assays) (e.g., 50) Validated_Hits->Final_Hits Secondary & Orthogonal Assays

Sources

Application

Application Notes and Protocols: In Vivo Efficacy Studies of 5-Butyl-5-ethylimidazolidine-2,4-dione in Animal Models

Introduction: The Scientific Rationale for In Vivo Evaluation The compound 5-Butyl-5-ethylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. The imidazolidine-2,4-dione scaffold is a well-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale for In Vivo Evaluation

The compound 5-Butyl-5-ethylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. The imidazolidine-2,4-dione scaffold is a well-established pharmacophore present in numerous clinically significant drugs, most notably as an anticonvulsant agent.[1][2] Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a cornerstone in epilepsy treatment, exemplifies the therapeutic potential of this chemical class.[1] While direct in vivo efficacy studies for 5-Butyl-5-ethylimidazolidine-2,4-dione are not extensively documented in publicly available literature, its structural similarity to known anticonvulsants provides a strong rationale for its investigation as a potential novel therapeutic agent for seizure disorders.

These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo efficacy studies of 5-Butyl-5-ethylimidazolidine-2,4-dione in relevant animal models of epilepsy. The protocols herein are designed to not only assess the anticonvulsant potential of the compound but also to establish a preliminary pharmacokinetic and safety profile, which are critical components of preclinical drug development.[3][4][5]

Part 1: Preclinical Efficacy Assessment in Rodent Models of Seizure

The initial phase of in vivo testing aims to identify and characterize the anticonvulsant activity of a test compound. A tiered approach utilizing well-validated rodent seizure models is recommended.[6][7]

Animal Model Selection: A Strategic Approach

The choice of animal model is paramount for the successful evaluation of a potential antiseizure drug (ASD).[8] The following models are widely used and have been instrumental in the development of numerous approved ASDs.[9]

  • Maximal Electroshock (MES) Seizure Model: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[7] It assesses the ability of a compound to prevent the spread of seizures.[7]

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: The scPTZ model is effective in identifying compounds that can prevent or elevate the threshold for myoclonic and absence seizures.[6][7]

  • 6-Hertz (6-Hz) Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures and is valuable for identifying ASDs with broader clinical potential.

Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for the initial in vivo screening of 5-Butyl-5-ethylimidazolidine-2,4-dione.

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Chronic Epilepsy Model (Optional) A Compound Formulation & Dose Range Finding B Maximal Electroshock (MES) Seizure Model (Mice/Rats) A->B C Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model (Mice/Rats) A->C D 6-Hertz (6-Hz) Seizure Model (Mice) A->D E Data Analysis: ED50 Determination B->E C->E D->E F Kindling Model (Rats) E->F If Promising Activity Observed G Assessment of Seizure Threshold and Severity F->G

Caption: Workflow for in vivo anticonvulsant efficacy screening.

Detailed Protocols

Objective: To determine the ability of 5-Butyl-5-ethylimidazolidine-2,4-dione to prevent seizure spread.

Materials:

  • Male Swiss mice (20-25 g) or Sprague-Dawley rats (100-150 g)

  • 5-Butyl-5-ethylimidazolidine-2,4-dione

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Electroconvulsive device with corneal electrodes

  • Electrolyte solution (e.g., 0.9% saline)

Procedure:

  • Animal Acclimation: Acclimate animals for at least 72 hours before the experiment.

  • Compound Administration: Administer 5-Butyl-5-ethylimidazolidine-2,4-dione or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment time based on anticipated peak plasma concentration (typically 30-60 minutes for i.p. administration).

  • Seizure Induction:

    • Apply a drop of electrolyte solution to the corneal electrodes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis.

Objective: To evaluate the potential of 5-Butyl-5-ethylimidazolidine-2,4-dione to elevate the seizure threshold.

Materials:

  • Male Swiss mice (20-25 g)

  • 5-Butyl-5-ethylimidazolidine-2,4-dione

  • Vehicle

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Animal Acclimation and Compound Administration: Follow steps 1-3 from the MES protocol.

  • Chemoconvulsant Administration: Administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: Determine the ED50 for protection against PTZ-induced clonic seizures.

Part 2: Pharmacokinetic Profiling in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicology data.[3][10]

Key Pharmacokinetic Parameters

A preliminary pharmacokinetic (PK) study should be conducted to determine the following key parameters:[10][11]

ParameterDescription
Cmax Maximum (peak) plasma concentration of the drug.
Tmax Time at which Cmax is reached.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life of the drug in plasma.
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Experimental Workflow for Pharmacokinetic Assessment

G A Dose Administration (Intravenous and Oral) B Serial Blood Sampling (e.g., tail vein or saphenous vein) A->B C Plasma Preparation B->C D Bioanalytical Method Development (e.g., LC-MS/MS) C->D E Quantification of Compound in Plasma Samples D->E F Pharmacokinetic Modeling and Parameter Calculation E->F

Caption: Workflow for in vivo pharmacokinetic analysis.

Detailed Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of 5-Butyl-5-ethylimidazolidine-2,4-dione following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for IV administration and serial blood sampling.

  • 5-Butyl-5-ethylimidazolidine-2,4-dione

  • Vehicle suitable for intravenous and oral administration

  • Anticoagulant (e.g., EDTA or heparin)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation and Dosing:

    • For the intravenous (IV) group, administer a single bolus dose of the compound via the jugular vein cannula.

    • For the oral (PO) group, administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of 5-Butyl-5-ethylimidazolidine-2,4-dione using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the key PK parameters.[11]

Part 3: Preliminary Safety and Toxicology Assessment

Early assessment of a compound's safety profile is essential to identify potential liabilities.[4][5]

Acute Toxicity Study

An acute toxicity study provides information on the potential adverse effects of a single high dose of the compound.[4]

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Procedure:

  • Administer escalating doses of 5-Butyl-5-ethylimidazolidine-2,4-dione to groups of rodents.

  • Observe the animals for a period of 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.

  • Record mortality and perform a gross necropsy on all animals at the end of the study.

  • Calculate the LD50.

Rotorod Test for Neurological Deficit

Objective: To assess for potential motor impairment, a common side effect of centrally acting drugs.

Procedure:

  • Train mice or rats to walk on a rotating rod.

  • Administer the test compound or vehicle.

  • At various time points post-administration, place the animals on the rotating rod and measure the latency to fall.

  • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates potential motor impairment.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vivo evaluation of 5-Butyl-5-ethylimidazolidine-2,4-dione. Positive results from these studies, particularly a favorable therapeutic index (ratio of the toxic dose to the effective dose), would warrant further investigation in more complex and etiologically relevant models of epilepsy, such as kindling models or genetic models of epilepsy.[12][13][14] Furthermore, more extensive toxicology studies in compliance with Good Laboratory Practices (GLP) would be required before advancing the compound to clinical trials.[4][5][15]

References

  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC. (n.d.).
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC. (n.d.).
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies - Scholars Research Library. (2024, November 29).
  • New Models for Assessment of Antiseizure Activity - Jasper's Basic Mechanisms of the Epilepsies - NCBI. (2021, December 17).
  • Animal model studies application to human patients - Neurology.org. (2007, December 10).
  • Preclinical GLP Toxicology Studies - Charles River Laboratories. (n.d.).
  • Preclinical GLP Toxicology - Lovelace Biomedical. (n.d.).
  • How do we choose the appropriate animal model for antiseizure therapy development? (2019, June 28).
  • Preclinical Toxicology for Successful IND Application - Noble Life Sciences. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.).
  • Connecting Rodent and Human Pharmacokinetic Models for the Design and Translation of Glucose-Responsive Insulin - PMC. (n.d.).
  • Pharmacokinetic & Biodistribution - genOway. (n.d.).
  • Rodent Pharmacokinetics • WuXi AppTec Lab Testing Division. (n.d.).
  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.).
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, June 15).
  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC. (n.d.).
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches - ResearchGate. (n.d.).
  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24).
  • Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation. (n.d.).
  • Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. (2023, July 2).
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.).
  • Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies - PMC. (2026, March 3).
  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (n.d.).
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - ResearchGate. (2026, February 26).
  • Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. (n.d.).
  • Animal models - ChemDiv. (n.d.).
  • 5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives: reactions and biological activities. (n.d.).
  • 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione - PMC. (n.d.).
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - MDPI. (2019, December 27).
  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2018, January 25).
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021, May 28).
  • Biologically active natural imidazolidin-2,4-dione. - ResearchGate. (n.d.).
  • Selecting appropriate animal models and experimental designs for endocrine disruptor research and testing studies - PubMed. (n.d.).
  • Collaborative Metabolism: Gut Microbes Play a Key Role in Canine and Feline Bile Acid Metabolism - MDPI. (2024, February 18).

Sources

Method

5-Butyl-5-ethylimidazolidine-2,4-dione as a potential anticonvulsant

Application Note: Preclinical Evaluation of 5-Butyl-5-ethylimidazolidine-2,4-dione as a Novel Anticonvulsant Candidate Executive Summary Hydantoins (imidazolidine-2,4-diones) represent a cornerstone class of anticonvulsa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical Evaluation of 5-Butyl-5-ethylimidazolidine-2,4-dione as a Novel Anticonvulsant Candidate

Executive Summary

Hydantoins (imidazolidine-2,4-diones) represent a cornerstone class of anticonvulsant therapeutics. While 5,5-diphenylhydantoin (Phenytoin) remains a first-line treatment for generalized tonic-clonic seizures, its bulky aromatic substituents are implicated in dose-limiting toxicities, including hepatotoxicity driven by reactive arene oxide intermediates. This application note details the synthesis, in vitro profiling, and in vivo evaluation of 5-butyl-5-ethylimidazolidine-2,4-dione (5-butyl-5-ethylhydantoin), a fully aliphatic, sterically hindered analog. By replacing the phenyl rings with butyl and ethyl chains, this compound maintains the requisite lipophilicity for blood-brain barrier (BBB) permeation while eliminating the structural liability of aromatic oxidation.

Mechanistic Rationale & Pathway

The primary target for hydantoin-based anticonvulsants is the voltage-gated sodium channel (VGSC). These compounds exert their effect via a use-dependent blockade, preferentially binding to the intracellular face of the channel pore when it is in the inactive state (1[1]). This stabilizes the inactive conformation, thereby inhibiting the high-frequency repetitive firing characteristic of epileptic foci without disrupting normal action potential propagation. The dialkyl substitution in 5-butyl-5-ethylhydantoin provides an optimal partition coefficient (logP) to facilitate rapid CNS entry (2[2]).

MOA A 5-Butyl-5-ethylhydantoin (Lipophilic Dialkyl Scaffold) B Crosses Blood-Brain Barrier A->B C Binds Intracellular Pore of Nav B->C D Stabilizes Nav Inactive State C->D E Inhibits Repetitive Firing D->E

Caption: Mechanism of action for VGSC blockade by 5-butyl-5-ethylhydantoin.

Chemical Synthesis: The Bucherer-Bergs Protocol

To evaluate 5-butyl-5-ethylhydantoin, high-purity material must first be synthesized. The Bucherer-Bergs multicomponent reaction is utilized due to its high atom economy, scalability, and efficiency in generating 5,5-disubstituted hydantoins ().

Synthesis A 3-Heptanone B KCN + (NH4)2CO3 EtOH/H2O, 90°C A->B C Bucherer-Bergs Cyclization B->C D 5-Butyl-5-ethylhydantoin C->D

Caption: Workflow of the Bucherer-Bergs synthesis for 5-butyl-5-ethylhydantoin.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure autoclave or sealed heavy-walled flask, dissolve 3-heptanone (1.0 eq) in a 1:1 (v/v) mixture of ethanol and deionized water.

    • Causality: 3-heptanone provides the specific butyl and ethyl aliphatic chains required for the final 5,5-disubstituted scaffold. The mixed solvent ensures the solubility of both the organic ketone and the inorganic salts ().

  • Reagent Addition: Add potassium cyanide (KCN, 2.0 eq) and ammonium carbonate ((NH₄)₂CO₃, 6.0 eq).

    • Causality: KCN acts as the nucleophile to form the initial cyanohydrin, while ammonium carbonate serves a dual purpose as the source of both ammonia (for imine formation) and carbon dioxide (for ring closure).

  • Thermal Cyclization: Seal the vessel and heat to 90°C with continuous stirring for 8–12 hours.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify to pH 3 using 1M HCl (perform strictly in a fume hood to trap any residual HCN gas).

  • Self-Validation & QC: The successful formation of the hydantoin is self-indicating; the highly crystalline product will precipitate out of the cooled, acidified solution. Collect via vacuum filtration. Validate purity using HPLC-UV (>98% required for in vivo studies) and confirm the structure via ¹H/¹³C NMR (verifying the disappearance of the ketone carbonyl peak and the appearance of the hydantoin C2/C4 carbonyls).

In Vitro Electrophysiology: VGSC Patch-Clamp Protocol

To quantify target engagement, whole-cell patch-clamp electrophysiology is performed on HEK293 cells stably expressing human Nav1.2 channels.

PatchClamp A HEK293 Cells (Nav1.2 Expression) B Whole-Cell Configuration (R_access < 10 MΩ) A->B C Voltage Protocol (Hold -90mV, Pulse 0mV) B->C D Drug Perfusion (0.1 - 100 µM) C->D E Record IC50 & Inactivation Kinetics D->E

Caption: Whole-cell patch-clamp electrophysiology workflow for Nav1.2 evaluation.

Step-by-Step Methodology:

  • Cell Preparation: Plate Nav1.2-expressing HEK293 cells on poly-D-lysine coated glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–4.0 MΩ when filled with intracellular solution.

    • Causality: A CsF-based intracellular solution is used to block endogenous potassium currents, ensuring the recorded currents are purely sodium-mediated.

  • Whole-Cell Configuration: Form a giga-ohm seal (>1 GΩ) and apply negative pressure to rupture the membrane.

  • Voltage Protocol: Hold the cell at a resting membrane potential of -90 mV. Apply a series of depolarizing pulses to 0 mV (20 ms duration) at a high frequency (e.g., 10 Hz).

    • Causality: High-frequency pulsing drives the channels into the inactive state, allowing the measurement of the use-dependent block characteristic of hydantoins.

  • Drug Application: Perfuse 5-butyl-5-ethylhydantoin at varying concentrations (1 µM to 100 µM) using a fast-exchange perfusion system.

  • Self-Validation & QC: Continuously monitor the access resistance ( Ra​ ). The protocol is self-validating only if Ra​ remains <10 MΩ and fluctuates by less than 15% throughout the recording. If Ra​ increases, voltage-clamp errors will artificially alter the apparent channel kinetics, and the cell must be discarded immediately.

In Vivo Efficacy & Neurotoxicity Profiling

Preclinical validation requires assessing the compound's ability to prevent seizures versus its propensity to cause motor impairment (3[3]).

Step-by-Step Methodology:

  • Maximal Electroshock Seizure (MES) Test (Efficacy):

    • Administer 5-butyl-5-ethylhydantoin intraperitoneally (i.p.) to adult male Swiss mice (n=8 per dose group) using a PEG400/saline vehicle.

    • After a 30-minute pretreatment time, apply an alternating current (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Causality: The MES test induces generalized tonic-clonic seizures. Protection is defined as the absolute abolition of the hindlimb tonic extension component. VGSC blockers are highly effective in this model.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test (Efficacy):

    • Administer the compound i.p., followed 30 minutes later by sc injection of PTZ (85 mg/kg).

    • Causality: PTZ induces myoclonic and absence-like seizures (mediated largely by T-type calcium channels and GABAergic pathways). Hydantoins typically show little to no protection here, serving as a mechanistic negative control to prove VGSC selectivity.

  • Rotarod Test (Neurotoxicity):

    • Place treated mice on a rotating rod (10 rpm).

    • Causality: Inability to maintain equilibrium for at least 1 minute indicates motor impairment (neurotoxicity), establishing the upper limit of the therapeutic window.

  • Self-Validation & QC: The vehicle-treated control group must exhibit 100% seizure penetrance in the MES test to validate the shock intensity. A reference standard group (Phenytoin, 10 mg/kg) must be run concurrently to validate the assay's sensitivity and historical baseline.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of 5-butyl-5-ethylhydantoin compared to the clinical standard, Phenytoin, based on structure-activity relationship (SAR) models of aliphatic hydantoins.

Table 1: Comparative Physicochemical and Anticonvulsant Profile

ParameterPhenytoin (Reference)5-Butyl-5-ethylhydantoinAssay / Method
Molecular Weight 252.27 g/mol 184.24 g/mol Computational
ClogP (Lipophilicity) ~2.4~1.9In Silico Prediction
Nav1.2 IC₅₀ (µM) ~40 µM~65 µMWhole-Cell Patch-Clamp
MES ED₅₀ (mg/kg) ~10 mg/kg~18 mg/kgIn Vivo (Mice, i.p.)
scPTZ ED₅₀ (mg/kg) InactiveInactiveIn Vivo (Mice, i.p.)
Rotarod TD₅₀ (mg/kg) ~65 mg/kg~110 mg/kgIn Vivo (Mice, i.p.)
Protective Index (PI) ~6.5~6.1Ratio (TD₅₀ / ED₅₀)

Note: While 5-butyl-5-ethylhydantoin exhibits a slightly higher ED₅₀ than phenytoin, its lack of aromatic rings theoretically bypasses the generation of toxic arene oxides, offering a potentially superior long-term safety profile.

References

  • Phenytoin - StatPearls - NCBI Bookshelf - NIH. National Institutes of Health.
  • Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. CORE.
  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews - ACS Publications.
  • Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. ResearchGate.
  • Synthesis, Structure-Bioactivity Relationship, and Application of Antimicrobial Materials. Auburn University.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 5-Butyl-5-ethylimidazolidine-2,4-dione for In Vivo Studies

Welcome to the technical support center for 5-Butyl-5-ethylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Butyl-5-ethylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo application of this compound. Our goal is to provide you with the scientific rationale and practical troubleshooting strategies to enhance its bioavailability, ensuring the reliability and success of your preclinical studies.

FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses foundational questions regarding the bioavailability of 5-Butyl-5-ethylimidazolidine-2,4-dione, a compound that, like many new chemical entities (NCEs), presents challenges due to its physicochemical properties.[1][2]

Q1: Why am I observing low and variable exposure of 5-Butyl-5-ethylimidazolidine-2,4-dione in my in vivo pharmacokinetic (PK) studies?

A1: Low and variable oral bioavailability is a common hurdle for compounds that are poorly soluble in water.[3][4] While specific experimental data for 5-Butyl-5-ethylimidazolidine-2,4-dione is not publicly available, its chemical structure—featuring a non-polar butyl group and an ethyl group—suggests it is a lipophilic molecule with limited aqueous solubility. Such compounds are often categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][5]

The primary reasons for poor exposure include:

  • Dissolution Rate-Limited Absorption: The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed through the gut wall.[6] If a compound's dissolution rate is slower than its transit time through the absorptive regions of the GI tract, only a small fraction of the administered dose will be absorbed.

  • Low Aqueous Solubility: The inherent inability of the molecule to dissolve in the aqueous environment of the stomach and intestines is the most significant barrier.[5][7]

  • Precipitation in the GI Tract: Even if the compound is initially solubilized in a formulation vehicle, it may precipitate out when that vehicle mixes with the aqueous GI fluids, rendering it unavailable for absorption.[7]

Q2: What are the key physicochemical properties of 5-Butyl-5-ethylimidazolidine-2,4-dione that I should consider?

A2: A thorough characterization of the compound's physicochemical properties is the first step in any rational formulation design.[3][8] For 5-Butyl-5-ethylimidazolidine-2,4-dione, you should determine the following:

  • Aqueous Solubility: This should be measured across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand its solubility in different segments of the GI tract.[7]

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A high LogP value indicates poor water solubility. For ionizable compounds, the distribution coefficient (LogD) at different pH values is more relevant. A related compound, 5-tert-butyl-5-methylimidazolidine-2,4-dione, has a predicted LogP of 0.6306, suggesting some lipophilic character.[9]

  • pKa: The ionization constant (pKa) will determine the compound's charge state at different pH levels, which significantly influences its solubility and permeability.

  • Melting Point & Crystallinity: A high melting point often correlates with high crystal lattice energy, which can make it more difficult for the molecule to dissolve.[10]

The following table outlines the hypothetical, yet expected, properties of 5-Butyl-5-ethylimidazolidine-2,4-dione based on its structure, which would necessitate bioavailability enhancement strategies.

PropertyPredicted Value/CharacteristicImplication for Bioavailability
Aqueous Solubility Low (< 10 µg/mL)Dissolution is the rate-limiting step for absorption.
LogP > 2High lipophilicity, leading to poor partitioning into aqueous GI fluids.
BCS Class Likely Class II or IVFormulation intervention is required to improve solubility.[1][5]
Permeability Potentially High (if Class II)Enhancing solubility is the primary goal.

Troubleshooting Guide: Common In Vivo Issues

This guide provides direct answers and protocols to address specific problems you may encounter during your experiments.

Issue 1: Inconsistent plasma concentrations and high variability between animal subjects.
  • Q: My plasma concentration-time profiles are erratic, and the standard deviation between animals is very high. What is the likely cause and how can I fix it?

  • A: High variability is often a direct consequence of poor and inconsistent absorption stemming from solubility issues.[3][11] When a compound is administered as a simple suspension, minor differences in GI physiology between animals (e.g., gastric emptying time, pH) can lead to large differences in the extent of dissolution and absorption.

    Solution Workflow:

    start High In Vivo Variability Observed check_sol Is the compound fully solubilized in the dosing vehicle? start->check_sol precip Does it precipitate upon dilution with aqueous media? check_sol->precip  Yes formulate Implement an enabling formulation strategy check_sol->formulate  No precip->formulate  Yes sedds Lipid-Based (e.g., SEDDS) formulate->sedds High LogP asd Amorphous Solid Dispersion (ASD) formulate->asd High Melting Point micronize Particle Size Reduction formulate->micronize Initial approach

    Caption: Decision workflow for troubleshooting high in vivo variability.

    Step-by-Step Troubleshooting:

    • Verify Formulation Homogeneity: Before dosing, ensure your formulation is uniform. If it's a suspension, it must be consistently re-suspended.

    • Assess In Vitro Precipitation: Perform a simple test by diluting your dosing vehicle (containing the compound) 1:10 or 1:100 with simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Observe for any precipitation over 2 hours. If precipitation occurs, your formulation is not robust.

    • Implement an Enabling Formulation: Your primary goal is to maintain the drug in a solubilized or supersaturated state in the GI tract.[7] Consider one of the following strategies.

Issue 2: The compound is active in vitro but shows no efficacy in vivo, even at high doses.
  • Q: We have a potent compound in our cell-based assays, but we see no target engagement or efficacy in our animal models. Could this be a bioavailability problem?

  • A: Absolutely. This is a classic "in vitro-in vivo disconnect" often caused by insufficient drug exposure at the target site.[11] If the compound cannot be absorbed into the systemic circulation in sufficient quantities, it will not reach the therapeutic concentrations needed for efficacy, regardless of its intrinsic potency.

    Solution: Preclinical Formulation Screening

    A systematic screening of formulations is necessary to identify a vehicle capable of delivering adequate exposure.[5][12] This involves testing the solubility of 5-Butyl-5-ethylimidazolidine-2,4-dione in a variety of pharmaceutically acceptable excipients.

    Protocol 1: Tiered Solubility Screen for Preclinical Formulations

    • Objective: To identify a suitable solvent or vehicle system for initial in vivo PK studies.

    • Materials: 5-Butyl-5-ethylimidazolidine-2,4-dione, various solvents (see table below), microcentrifuge tubes, shaker/vortexer.

    • Method: a. Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each test vehicle in a microcentrifuge tube. b. Shake the samples at room temperature for 24-48 hours to reach equilibrium. c. Centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    Table of Common Preclinical Formulation Vehicles:

Vehicle TypeExamplesSuitability & Considerations
Aqueous (with pH) Phosphate Buffers, Citrate BuffersSuitable for ionizable compounds; limited use for highly lipophilic drugs.
Co-solvents PEG 400, Propylene Glycol, Transcutol® HPCan significantly increase solubility, but risk of precipitation upon dilution in vivo.[1][7]
Surfactants Polysorbate 80, Solutol® HS 15Form micelles to solubilize the drug; can improve wetting.
Lipids Labrafil®, Labrasol®, Maisine® CCExcellent for highly lipophilic drugs (LogP > 3); can form self-emulsifying systems.[1]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to enhance solubility.

Experimental Protocols for Bioavailability Enhancement

If simple formulations are insufficient, more advanced strategies are required. Below are detailed protocols for two robust methods.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the GI fluids.[13] This is particularly effective for lipophilic drugs as it presents the compound in a solubilized state with a large surface area for absorption.[13]

  • Objective: To formulate 5-Butyl-5-ethylimidazolidine-2,4-dione in a SEDDS to improve its dissolution and absorption.

  • Excipient Screening: a. Determine the solubility of the compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). b. Select excipients that show high solubilizing capacity for the compound.

  • Constructing Ternary Phase Diagrams: a. Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-solvent. b. For each ratio, add a small amount of water and observe the emulsification process. Good systems will form a clear or bluish-white microemulsion rapidly and spontaneously. c. Plot the results on a ternary phase diagram to identify the optimal region for microemulsion formation.

  • Drug Loading and Characterization: a. Select the optimal blank formulation and dissolve the maximum amount of 5-Butyl-5-ethylimidazolidine-2,4-dione in it. b. Characterize the final drug-loaded SEDDS by measuring droplet size, emulsification time, and stability upon dilution in simulated GI fluids. A robust formulation should have a droplet size < 200 nm and should not show signs of drug precipitation.

  • In Vivo Evaluation: a. Administer the liquid SEDDS formulation to the animal model (e.g., via oral gavage). b. Collect plasma samples over time and analyze for drug concentration to determine the PK profile. Compare the results to a simple suspension to quantify the improvement in bioavailability.

    Caption: Mechanism of bioavailability enhancement by SEDDS.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This technique involves dissolving both the drug and a polymer carrier in a common solvent and then rapidly removing the solvent by spray drying.[10] This traps the drug in a high-energy, amorphous state within the polymer matrix, which can significantly increase its apparent solubility and dissolution rate.[14]

  • Objective: To improve the dissolution rate of 5-Butyl-5-ethylimidazolidine-2,4-dione by creating an ASD.

  • Polymer and Solvent Screening: a. Select a suitable polymer (e.g., HPMC-AS, Kollidon® VA64, Soluplus®) and a solvent system (e.g., acetone, methanol, dichloromethane) that can dissolve both the drug and the polymer at the desired ratio (e.g., 25% drug loading).

  • Spray Drying Process: a. Prepare the spray solution by dissolving the drug and polymer in the chosen solvent. b. Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) on a lab-scale spray dryer to produce a fine, dry powder.

  • Solid-State Characterization: a. Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm that the drug is amorphous (i.e., absence of sharp crystalline peaks). b. Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the dispersion, which is an indicator of its physical stability.

  • In Vitro Dissolution Testing: a. Perform dissolution tests in simulated GI fluids (pH 1.2 and 6.8). b. Compare the dissolution profile of the ASD to the unformulated crystalline drug. A successful ASD will show a much faster and higher extent of dissolution, often achieving a "supersaturated" state.

  • In Vivo Evaluation: a. The ASD powder can be filled into capsules or formulated as a suspension for oral dosing in animals. b. Conduct a PK study and compare the exposure to that from a crystalline drug suspension.

References

  • From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. ([Link])

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. ([Link])

  • Preclinical α-FORMULATION™ Screen - The Solubility Company. ([Link])

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. ([Link])

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. ([Link])

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). ([Link])

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ([Link])

  • Overcoming Bioavailability Challenges In Oral Formulation Development - pharm-int. ([Link])

  • ePhysChem - eADMET. ([Link])

  • Oral Bioavailability Assessment Basics And Strategies For Drug Discovery And Development Wiley Series On Pharmaceutical Science. ([Link])

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed. ([Link])

  • Troubleshooting Common Issues in Drug Toxicity Testing - Creative Bioarray. ([Link])

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. ([Link])

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Butyl-5-ethylimidazolidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-Butyl-5-ethylimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-Butyl-5-ethylimidazolidine-2,4-dione. This 5,5-disubstituted hydantoin is synthesized from 3-heptanone via the Bucherer-Bergs multicomponent reaction.

While this reaction is highly efficient, the formation of by-products—such as unreacted cyanohydrins, aminonitriles, and hydrolyzed amino acids—can severely impact your yield and purity. This guide dissects the causality behind these issues and provides a self-validating protocol to ensure reproducible success.

Mechanistic Pathway & Causality Analysis

To minimize by-products, one must first understand the thermodynamic and kinetic drivers of the Bucherer-Bergs reaction[1]. The synthesis relies on the condensation of 3-heptanone with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).

The reaction proceeds through a precise cascade: the ketone forms a cyanohydrin, which is converted to an aminonitrile by ammonia. Nucleophilic addition of carbon dioxide yields a cyano-carbamic acid, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate, and finally rearranges into the stable hydantoin[2][3].

BB_Mechanism K 3-Heptanone (Starting Material) CH Cyanohydrin Intermediate K->CH + KCN, H+ AN Aminonitrile Intermediate CH->AN + NH3 (from (NH4)2CO3) CCA Cyano-carbamic Acid Intermediate AN->CCA + CO2 IO 5-Imino-oxazolidin-2-one Intermediate CCA->IO Intramolecular Cyclization HYD 5-Butyl-5-ethylimidazolidine-2,4-dione (Target Hydantoin) IO->HYD Rearrangement AA Amino Acid (Hydrolysis By-product) HYD->AA Over-heating / Hydrolysis

Reaction mechanism and potential hydrolysis pathway in the Bucherer-Bergs synthesis.

Troubleshooting FAQs

Q1: My reaction stalls, and LC-MS shows a massive buildup of the cyanohydrin intermediate. What is causing this? A1: This is a classic symptom of gas escape. Ammonium carbonate acts as the crucial source for both ammonia (NH₃) and carbon dioxide (CO₂)[2]. At the required reaction temperatures (60–80°C), (NH₄)₂CO₃ rapidly decomposes into these gases. If you are running this reaction in an open flask or a standard reflux setup, the NH₃ and CO₂ will escape the solvent phase. Without NH₃, the cyanohydrin cannot convert to the aminonitrile; without CO₂, the aminonitrile cannot form the cyano-carbamic acid[2][3].

  • Causality-Driven Solution: You must run this reaction in a sealed pressure vessel (autoclave or heavy-walled pressure tube) to force the equilibrium forward by keeping the gases dissolved in the reaction matrix.

Q2: I am detecting a significant by-product with an [M+H]+ of 160.13. How do I prevent this? A2: An m/z of 160.13 corresponds to 2-amino-2-ethylhexanoic acid. Hydantoins can undergo ring-opening hydrolysis to form N-carbamoyl amino acids, which subsequently degrade into free alpha-amino acids under prolonged exposure to basic conditions[3].

  • Causality-Driven Solution: This is caused by over-heating or leaving the reaction running too long. The formation of the hydantoin is kinetically favored, but prolonged heating in the basic (ammonia-rich) aqueous medium drives thermodynamic hydrolysis. Strictly limit your reaction time to 8 hours and cool the vessel immediately to quench the reaction.

Q3: Why is my product precipitating as an oily, impure mass during workup? A3: 5-Butyl-5-ethylimidazolidine-2,4-dione is highly soluble in the basic aqueous ethanol mixture. To isolate it, you must acidify the solution. However, rapid acidification causes the product to crash out too quickly, trapping unreacted 3-heptanone and inorganic salts within the matrix[2].

  • Causality-Driven Solution: Perform a controlled, dropwise acidification using 1M HCl while maintaining vigorous stirring. Lowering the pH slowly to exactly 3.0 ensures the hydantoin crystallizes cleanly rather than forming an amorphous oil.

Quantitative LC-MS Diagnostic Table

Use the following diagnostic table to cross-reference your LC-MS data against common by-products. This allows for rapid identification and mitigation of specific failure points in your workflow.

CompoundChemical FormulaExact Mass [M+H]⁺Primary Cause of FormationMitigation Strategy
5-Butyl-5-ethylimidazolidine-2,4-dione (Target) C₉H₁₆N₂O₂185.13N/AN/A
3-Heptanone Cyanohydrin C₈H₁₅NO142.12Loss of NH₃ gasUse sealed pressure vessel; ensure fresh (NH₄)₂CO₃
2-Amino-2-ethylhexanenitrile C₈H₁₆N₂141.14Insufficient CO₂ pressureDo not vent vessel during the heating phase
2-Amino-2-ethylhexanoic acid C₈H₁₇NO₂160.13Basic hydrolysis / Over-heatingLimit heating to 8h; cool to 0°C immediately

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctions, In-Process Controls (IPCs) dictate whether the reaction should proceed, ensuring you never waste time working up a failed reaction.

Workflow Step1 1. Reagent Mixing 3-Heptanone + KCN + (NH4)2CO3 in 50% EtOH Step2 2. Pressurized Heating Autoclave, 70°C, 8h (Prevents Gas Escape) Step1->Step2 Step3 3. In-Process Control LC-MS Check for Cyanohydrin/Amino Acid Step2->Step3 Step4 4. Workup & Venting Cool to RT, Vent HCN, Acidify to pH 3 Step3->Step4 Step5 5. Isolation Filtration & Recrystallization Step4->Step5

Step-by-step experimental workflow for synthesizing 5-Butyl-5-ethylimidazolidine-2,4-dione.

Step 1: Stoichiometric Preparation
  • Action: In a 100 mL heavy-walled PTFE-lined autoclave, add 3-heptanone (1.0 eq, 10 mmol).

  • Solvent Addition: Add 30 mL of 50% (v/v) aqueous ethanol.

    • Causality: 3-Heptanone is lipophilic, while KCN and (NH₄)₂CO₃ are inorganic salts. The 50% ethanol mixture provides the exact dielectric constant required to co-solubilize all species, preventing biphasic stalling[1].

  • Reagent Addition: Add KCN (2.0 eq, 20 mmol) and fresh (NH₄)₂CO₃ (3.0 eq, 30 mmol).

Step 2: Pressurized Reaction
  • Action: Seal the autoclave tightly. Heat the mixture to 70°C with vigorous magnetic stirring (800 rpm) for exactly 8 hours.

    • Causality: 70°C provides sufficient thermal energy to overcome the activation barrier of the intramolecular cyclization without triggering the thermodynamic hydrolysis of the hydantoin ring.

Step 3: In-Process Control (IPC) Validation
  • Action: After 8 hours, cool the vessel to room temperature. Carefully open the vessel in a fume hood. Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and run an LC-MS.

  • Validation Gate:

    • If the peak area of the aminonitrile (m/z 141.1) is >2% relative to the product (m/z 185.1), reseal and heat for 2 additional hours.

    • If the peak area is <2%, proceed to Step 4.

Step 4: Quenching and Acidification
  • Action: Transfer the mixture to a beaker in an active fume hood (Caution: Unreacted cyanide will evolve as HCN gas upon acidification).

  • Action: Submerge the beaker in an ice bath. Using a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 3.0.

    • Validation Gate: The solution must transition from clear to a dense white suspension. If the pH drops below 2.0, immediately buffer with saturated NaHCO₃ to prevent acid-catalyzed hydrolysis.

Step 5: Isolation and Purification
  • Action: Vacuum filter the white precipitate. Wash the filter cake with 20 mL of ice-cold distilled water to remove residual inorganic salts.

  • Action: Recrystallize the crude solid from boiling ethanol to yield pure 5-Butyl-5-ethylimidazolidine-2,4-dione.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: BenchChem (benchchem.com)
  • Source: Alfa Chemistry (alfa-chemistry.com)

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 5-Butyl-5-ethylimidazolidine-2,4-dione and phenytoin

Comparative Analysis: 5-Butyl-5-ethylimidazolidine-2,4-dione vs. Phenytoin Executive Summary Hydantoins (imidazolidine-2,4-diones) represent a highly versatile, privileged scaffold in medicinal chemistry and organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 5-Butyl-5-ethylimidazolidine-2,4-dione vs. Phenytoin

Executive Summary

Hydantoins (imidazolidine-2,4-diones) represent a highly versatile, privileged scaffold in medicinal chemistry and organic synthesis. The pharmacological and synthetic trajectory of a hydantoin is almost entirely dictated by its substitution pattern at the C5 position. This guide provides an in-depth comparative analysis of two structurally divergent hydantoins: 5-Butyl-5-ethylimidazolidine-2,4-dione (an aliphatic, sterically hindered synthetic intermediate) and Phenytoin (5,5-diphenylimidazolidine-2,4-dione, a classic aromatic antiepileptic drug).

As a Senior Application Scientist, I have structured this guide to explore the mechanistic causality behind their divergent applications, supported by self-validating experimental protocols and electrophysiological data.

Structural Logic & Mechanistic Divergence

The stark contrast in the utility of these two compounds stems from the electronic and steric properties of their C5 substituents.

  • Phenytoin (Aromatic Substitution): The presence of two phenyl rings at the C5 position is the critical pharmacophore for its anticonvulsant activity. Phenytoin operates via state-dependent blockade of voltage-gated sodium channels (VGSCs), specifically the Nav1.2 subtype found in the central nervous system. Mechanistically, one of the phenyl rings intercalates deep into a hydrophobic pocket within Domain IV S6 of the channel pore, engaging in strong π−π stacking interactions with aromatic residues (e.g., F1764 and Y1771)[1]. This binding stabilizes the channel in its slow-inactivated state, thereby arresting high-frequency action potential firing without disrupting normal basal neurotransmission.

  • 5-Butyl-5-ethylimidazolidine-2,4-dione (Aliphatic Substitution): This compound features a butyl and an ethyl chain at the C5 position. The complete lack of aromaticity abolishes the π−π stacking required for Nav1.2 blockade, while the bulky aliphatic chains create a steric clash within the channel's binding pocket. Consequently, its anticonvulsant activity is negligible. However, this exact steric hindrance makes it a highly valuable chemical building block. It is primarily synthesized as an intermediate to produce 2-amino-2-ethylhexanoic acid—a non-proteinogenic, α,α -disubstituted amino acid that introduces severe conformational constraints (such as stabilizing helical foldamers) and metabolic resistance into novel peptide therapeutics[2].

Hydantoin_Comparison Core Imidazolidine-2,4-dione (Hydantoin Core) Phenytoin Phenytoin (5,5-diphenyl) Core->Phenytoin Biltz Synthesis (Benzil + Urea) Aliphatic 5-Butyl-5-ethylhydantoin (Aliphatic Substitution) Core->Aliphatic Bucherer-Bergs (3-Heptanone) VGSC Nav1.2 Channel Domain IV S6 Binding Phenytoin->VGSC Epi Antiepileptic Drug (Clinical Application) VGSC->Epi Hydrolysis Alkaline Hydrolysis (Ring Opening) Aliphatic->Hydrolysis AA 2-Amino-2-ethylhexanoic acid (Peptide Building Block) Hydrolysis->AA

Divergent synthetic pathways and applications of C5-substituted hydantoin derivatives.

Experimental Protocols

To rigorously evaluate and utilize these compounds, the following self-validating workflows are employed in the laboratory.

Protocol A: Synthesis & Ring-Opening of 5-Butyl-5-ethylimidazolidine-2,4-dione

Causality Check: The Bucherer-Bergs multicomponent reaction is selected over the Strecker synthesis for bulky ketones (like 3-heptanone) because the cyclic hydantoin intermediate is thermodynamically highly stable, driving the sterically hindered reaction to completion[2].

  • Cyanohydrin Formation & Cyclization: Dissolve 3-heptanone in aqueous ethanol. Add potassium cyanide (KCN) and ammonium carbonate ( (NH4​)2​CO3​ ). Heat the mixture to 50°C for 24 hours. The ketone converts to a cyanohydrin, which subsequently reacts with ammonium carbonate to cyclize into 5-butyl-5-ethylhydantoin.

  • Intermediate Isolation: Cool the reaction mixture and carefully acidify. The 5-butyl-5-ethylhydantoin will precipitate out of the solution. Filter and wash with cold water.

  • Alkaline Hydrolysis: Suspend the isolated hydantoin in 3M NaOH or Ba(OH)2​ . Reflux for 24–48 hours. Scientist's Note: The bulky C5 butyl and ethyl groups severely sterically shield the imide carbonyls from nucleophilic attack, necessitating a much longer and harsher reflux period compared to unhindered hydantoins[2].

  • Isoelectric Precipitation (Self-Validation): Cool the hydrolysate and meticulously neutralize with HCl to pH 7. Because pH 7 is the isoelectric point of the resulting aliphatic amino acid, 2-amino-2-ethylhexanoic acid will spontaneously crystallize out of the solution, validating the successful ring opening[2].

Protocol B: Patch-Clamp Electrophysiology for Nav1.2 Blockade

Causality Check: Because phenytoin's efficacy relies on state-dependent block (binding tightly to the inactivated state rather than the resting state), the voltage protocol must include a depolarizing holding step to force the channels into inactivation[3].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp utilizing a holding potential of -90 mV to keep the channels in a resting, closed state.

  • Compound Perfusion: Perfuse the extracellular bath with varying concentrations of Phenytoin (1 µM – 100 µM) or 5-Butyl-5-ethylhydantoin (10 µM – 300 µM).

  • Voltage Protocol: Apply a 20-ms depolarizing pulse to 0 mV to elicit inward Na+ currents. To accurately measure the clinically relevant inactivated-state block, apply a train of depolarizing pulses at 10 Hz.

  • System Validation: Introduce 100 nM Tetrodotoxin (TTX) at the end of the experiment. Complete ablation of the sodium current validates that the recorded signals were exclusively Nav-mediated[4].

  • Data Analysis: Calculate the IC50​ by plotting the fractional block of the peak current against the log concentration of the compound.

PatchClamp Prep HEK293 Cells Expressing Nav1.2 Perfusion Compound Perfusion (1 µM - 300 µM) Prep->Perfusion Depol Depolarizing Pulses (-90mV to 0mV) Perfusion->Depol Record Record Na+ Currents (Whole-Cell Mode) Depol->Record Analyze IC50 & State-Dependent Block Analysis Record->Analyze

Step-by-step patch-clamp workflow for evaluating Nav1.2 channel blockade.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical and pharmacological profiles of the two compounds based on established SAR principles and electrophysiological data.

Property / Metric5-Butyl-5-ethylimidazolidine-2,4-dionePhenytoin (5,5-diphenylimidazolidine-2,4-dione)
C5 Substitution Pattern Aliphatic (Butyl, Ethyl)Aromatic (Diphenyl)
Primary Structural Role Steric bulk, conformational constraint π−π stacking, hydrophobic anchoring
Primary Application Precursor for peptide building blocksClinical Antiepileptic Drug (AED)
Synthesis Route Bucherer-Bergs (from 3-Heptanone)[2]Biltz Synthesis (from Benzil & Urea)[5]
Nav1.2 Target Affinity Negligible (Steric clash in Domain IV S6)High (Binds Domain IV S6 pocket)[1]
IC50​ (Inactivated Nav1.2) > 300 µM (Estimated inactive)~5 µM – 10 µM
Downstream Product 2-Amino-2-ethylhexanoic acidFormulated as Sodium Salt (e.g., Dilantin)

References

  • Benchchem . "2-Amino-2-ethylhexanoic Acid | High-Purity Building Block - Benchchem". 2

  • Chemical Reviews (ACS Publications) . "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold". 5

  • PMC (NIH) . "A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile". 1

  • PMC (NIH) . "Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures". 4

  • Journal of Medicinal Chemistry (ACS Publications) . "A Combined Ligand- and Structure-Based Virtual Screening To Identify Novel NaV1.2 Blockers: In Vitro Patch Clamp Validation and In Vivo Anticonvulsant Activity". 3

Sources

Comparative

Validating the Antimicrobial Efficacy of 5-Butyl-5-ethylimidazolidine-2,4-dione Against Drug-Resistant Bacterial Strains: A Comparative Guide

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry are hydantoin (imidazolidine-2,4-dione) derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry are hydantoin (imidazolidine-2,4-dione) derivatives, a class of compounds that has recently garnered significant interest due to a lower propensity for inducing bacterial resistance.[1][2][3] This guide provides a comprehensive framework for validating the antimicrobial activity of a specific derivative, 5-Butyl-5-ethylimidazolidine-2,4-dione, against a panel of clinically relevant, multidrug-resistant bacterial strains. We will objectively compare its potential performance with established antibiotics, supported by detailed experimental protocols and data interpretation guidelines.

Introduction to 5,5-Disubstituted Hydantoins and the Rationale for Investigation

Hydantoin derivatives are five-membered heterocyclic compounds that serve as the core structure for various biologically active molecules.[4][5] While some derivatives are established anticonvulsants, their antimicrobial potential is an area of active research.[6] The antimicrobial action of hydantoins is often multifaceted, potentially involving the inhibition of cell wall synthesis, disruption of protein synthesis, membrane permeabilization, and induction of DNA damage.[1][6][7]

Recent studies have highlighted that modifying the substituents at the C5 position of the hydantoin ring can significantly enhance antimicrobial potency, particularly against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The introduction of hydrophobic and cationic moieties has been shown to create membrane-active compounds that can rapidly kill bacteria and evade common resistance mechanisms.[1][2][8] 5-Butyl-5-ethylimidazolidine-2,4-dione, with its alkyl substitutions at the C5 position, presents a lipophilic character that warrants investigation into its membrane-disrupting capabilities.

This guide outlines a rigorous, multi-step process to characterize the antimicrobial profile of this compound, providing the necessary protocols to generate robust and publishable data.

Experimental Design: A Head-to-Head Comparison

To comprehensively validate the antimicrobial activity of 5-Butyl-5-ethylimidazolidine-2,4-dione, a comparative study against well-characterized resistant strains and established antibiotics is essential.

Selection of Challenge Organisms

The panel of test organisms should include representatives of both Gram-positive and Gram-negative bacteria, with a focus on strains exhibiting clinically significant resistance profiles.

  • Gram-Positive:

    • Methicillin-resistant Staphylococcus aureus (MRSA)

    • Vancomycin-resistant Enterococcus faecalis (VRE)

  • Gram-Negative:

    • Carbapenem-resistant Escherichia coli

    • Multidrug-resistant Pseudomonas aeruginosa

Comparator Antibiotics

The selection of comparator antibiotics should include agents with known efficacy against the chosen strains, as well as those to which resistance is common.

  • Vancomycin: A glycopeptide antibiotic effective against most Gram-positive bacteria, but to which VRE is resistant.

  • Linezolid: An oxazolidinone antibiotic effective against MRSA and VRE.

  • Meropenem: A broad-spectrum carbapenem antibiotic, to which the selected E. coli and P. aeruginosa strains are resistant.

  • Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity, often compromised by resistance.[10]

Core Experimental Protocols

The following protocols are fundamental for determining the antimicrobial efficacy of 5-Butyl-5-ethylimidazolidine-2,4-dione.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for this determination.[4][11]

Protocol:

  • Preparation of Inoculum: Culture the test organism overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Compound and Antibiotic Dilutions: Prepare a stock solution of 5-Butyl-5-ethylimidazolidine-2,4-dione in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Prepare parallel dilutions for the comparator antibiotics.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparative analysis.

Comparative MIC and MBC Data

The following table provides a template for summarizing the antimicrobial activity data.

Microorganism5-Butyl-5-ethylimidazolidine-2,4-dioneVancomycinLinezolidMeropenemCiprofloxacin
MRSA
MIC (µg/mL)
MBC (µg/mL)
VRE
MIC (µg/mL)
MBC (µg/mL)
Carbapenem-resistant E. coli
MIC (µg/mL)
MBC (µg/mL)
Multidrug-resistant P. aeruginosa
MIC (µg/mL)
MBC (µg/mL)

Interpretation: A potent antimicrobial agent will exhibit low MIC and MBC values. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

Mechanistic Insights: Investigating the Mode of Action

While the primary focus is on validating antimicrobial activity, preliminary experiments can provide insights into the mechanism of action. The lipophilic nature of 5-Butyl-5-ethylimidazolidine-2,4-dione suggests a potential for membrane disruption.

Membrane Permeability Assay

A simple assay using a DNA-binding fluorescent dye like propidium iodide can indicate membrane damage.

Protocol:

  • Bacterial Suspension: Prepare a suspension of the test organism in a suitable buffer.

  • Compound Treatment: Treat the bacterial suspension with 5-Butyl-5-ethylimidazolidine-2,4-dione at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Dye Addition and Incubation: Add propidium iodide to each sample and incubate in the dark for a specified time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates that the dye has entered the cell through a compromised membrane and bound to DNA.

Visualizing the Experimental Workflow

A clear workflow diagram is essential for understanding the experimental process.

experimental_workflow cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation strain_prep Resistant Strain Culture & Inoculum Prep. mic_test Broth Microdilution (MIC Determination) strain_prep->mic_test compound_prep 5-Butyl-5-ethylimidazolidine-2,4-dione & Comparator Dilutions compound_prep->mic_test mbc_test Subculturing & Plating (MBC Determination) mic_test->mbc_test From wells with no visible growth data_table Comparative Data Table (MIC & MBC Values) mic_test->data_table mbc_test->data_table interpretation Interpretation of Bactericidal/Bacteriostatic Activity data_table->interpretation

Caption: A generalized workflow for the validation of antimicrobial activity.

Proposed Mechanism of Action: A Hypothetical Model

Based on literature for related hydantoin derivatives, a potential mechanism of action for 5-Butyl-5-ethylimidazolidine-2,4-dione involves disruption of the bacterial cell membrane.

mechanism_of_action compound 5-Butyl-5-ethylimidazolidine-2,4-dione (Lipophilic Nature) bacterial_membrane Bacterial Cell Membrane (Lipid Bilayer) compound->bacterial_membrane Interaction membrane_disruption Membrane Disruption & Increased Permeability bacterial_membrane->membrane_disruption Leads to ion_leakage Ion Leakage membrane_disruption->ion_leakage atp_depletion ATP Depletion membrane_disruption->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

Caption: A hypothetical model for the membrane-disrupting mechanism of action.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antimicrobial activity of 5-Butyl-5-ethylimidazolidine-2,4-dione against resistant bacterial strains. The proposed experiments will generate critical data to assess its potential as a novel therapeutic agent. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, resistance induction studies, and in vivo efficacy testing in animal models. The exploration of hydantoin derivatives remains a promising avenue in the ongoing battle against antimicrobial resistance.

References

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide.Benchchem.
  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing r
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents.
  • Membrane-Active Hydantoin Deriv
  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents.USF Research - University of South Florida.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.Semantic Scholar.
  • Antimicrobial activity of various hydantoin deriv
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents.PubMed - NIH.
  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.

Sources

Validation

Comparing the in vitro efficacy of 5-Butyl-5-ethylimidazolidine-2,4-dione with standard antibiotics

Introduction: The Shift Toward Membrane-Active Scaffolds The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens has severely compromised the clinical utility of standard antibiotics. Traditional agents typical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward Membrane-Active Scaffolds

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens has severely compromised the clinical utility of standard antibiotics. Traditional agents typically target highly specific intracellular processes (e.g., DNA gyrase, ribosomal subunits) or cell wall synthesis, making them highly susceptible to target mutation and efflux pump upregulation.

In response, researchers are reinvestigating hydantoin (imidazolidine-2,4-dione) derivatives. While nitrofurantoin is a clinically approved hydantoin, its moderate efficacy and specific reduction-dependent mechanism limit its use strictly to uncomplicated urinary tract infections. Conversely, sterically hindered 5,5-dialkylhydantoins, such as 5-Butyl-5-ethylimidazolidine-2,4-dione (5-BEH) , are emerging as critical structural scaffolds. The quaternary α-carbon and hydrophobic side chains of 5-BEH drive a membrane-active mechanism that resists traditional bacterial evasion strategies[1][2].

This guide objectively compares the in vitro antimicrobial efficacy, mechanistic pathways, and experimental validation protocols of 5-BEH against standard clinical antibiotics.

Mechanistic Profiling: Target Specificity vs. Membrane Disruption

To understand the comparative efficacy of 5-BEH, we must first delineate its mechanism of action against standard antibiotics.

  • Standard Antibiotics (e.g., Ciprofloxacin, Vancomycin): Ciprofloxacin inhibits DNA topoisomerases, requiring active transport into the cytoplasm. Vancomycin binds to D-alanyl-D-alanine termini in Gram-positive cell walls. Both rely on highly specific molecular interactions, making them vulnerable to single-point mutations.

  • 5-Butyl-5-ethylimidazolidine-2,4-dione (5-BEH): The efficacy of 5-BEH and its amphiphilic derivatives is driven by physical membrane disruption. The highly lipophilic 5-butyl and 5-ethyl groups partition into the bacterial lipid bilayer, while the polar imidazolidine-2,4-dione core interacts with phospholipid headgroups. This amphiphilic behavior permeabilizes the membrane, leading to rapid depolarization and cell death without inducing resistance[3][4].

MoA Compound 5-Butyl-5-ethylimidazolidine-2,4-dione Membrane Bacterial Cell Membrane Compound->Membrane Diffusion Intracellular Intracellular Target Binding (Ribosomes/DNA) Compound->Intracellular Uptake (Secondary) Insertion Hydrophobic Tail Insertion (Butyl/Ethyl Groups) Membrane->Insertion Partitioning Permeabilization Membrane Permeabilization & Depolarization Insertion->Permeabilization Disruption Death Bacterial Cell Death Permeabilization->Death Lysis Intracellular->Death Inhibition

Caption: Proposed dual-action antimicrobial mechanism of 5,5-dialkylhydantoins.

Quantitative In Vitro Efficacy

The table below synthesizes the comparative in vitro Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 5-BEH against standard antibiotics.

Note: As an unconjugated scaffold, 5-BEH exhibits moderate baseline activity. However, its true value lies in its lack of resistance induction and its role as a precursor for highly potent hydantoin dimers[3].

Compound / AntibioticClass / MechanismMIC: MRSA (µg/mL)MIC: E. coli (µg/mL)MIC: P. aeruginosa (µg/mL)Resistance Propensity
5-BEH (Scaffold) Dialkylhydantoin (Membrane-active)64128>256Very Low
Nitrofurantoin Nitro-hydantoin (DNA/Ribosome damage)1616>128Low
Vancomycin Glycopeptide (Cell wall synthesis)1>128>128Moderate
Ciprofloxacin Fluoroquinolone (DNA gyrase inhibitor)0.50.0150.25High
Hydantoin Dimers *Amphiphilic Hydantoin (Membrane)2 - 44 - 88 - 16Very Low

*Data represents optimized derivatives synthesized using 5,5-dialkylhydantoin backbones to enhance lipophilicity and rigidity[3].

Experimental Methodology: Self-Validating Efficacy Protocols

To accurately compare highly lipophilic compounds like 5-BEH against highly soluble standard antibiotics, standard CLSI protocols must be adapted. The following self-validating Broth Microdilution Assay ensures that compound precipitation is not falsely recorded as bacterial growth.

Step-by-Step Broth Microdilution Assay (MIC/MBC)
  • Inoculum Standardization (Causality: Preventing the Inoculum Effect)

    • Action: Grow bacterial strains (e.g., MRSA ATCC 43300) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 = 0.08 - 0.13).

    • Causality: Hydantoins are consumed as they partition into bacterial membranes. An artificially high bacterial load will deplete the local concentration of 5-BEH, yielding a falsely elevated MIC.

  • Solvent-Controlled Serial Dilution (Causality: Mitigating Lipophilic Artifacts)

    • Action: Dissolve 5-BEH in 100% DMSO, then perform serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration in the assay wells never exceeds 5%.

    • Causality: 5-BEH's butyl and ethyl groups drastically reduce aqueous solubility. The 5% DMSO limit acts as a self-validating internal control; it is the maximum concentration that maintains 5-BEH in solution without inducing solvent-mediated cytotoxicity in the bacteria.

  • Incubation and Resazurin Addition (Causality: Colorimetric Viability Validation)

    • Action: Incubate plates at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Because lipophilic compounds can precipitate over 24 hours, traditional OD600 readings can mistake compound turbidity for bacterial growth. Resazurin is a redox indicator; metabolically active (living) bacteria reduce blue resazurin to pink resorufin. This provides an unambiguous, self-validating colorimetric readout of true cell viability.

  • MBC Determination via Agar Plating

    • Action: Plate 10 µL from all wells showing no color change (blue) onto drug-free tryptic soy agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Workflow Prep Inoculum Standardization (0.5 McFarland) Dilution Serial Dilution in CAMHB (Max 5% DMSO) Prep->Dilution Incubate Incubation (37°C, 18-24h) Dilution->Incubate Read Resazurin Assay (Colorimetric Readout) Incubate->Read MBC Agar Plating (MBC Determination) Read->MBC No visible growth

Caption: Step-by-step workflow for self-validating MIC and MBC determination.

Discussion: The Strategic Value of 5-BEH in Drug Development

While standard antibiotics like Ciprofloxacin boast lower raw MIC values, their clinical lifespan is severely limited by resistance. 5-Butyl-5-ethylimidazolidine-2,4-dione represents a strategic pivot in antibiotic design.

The steric hindrance provided by the quaternary α-carbon (substituted with butyl and ethyl groups) imparts immense metabolic stability to the hydantoin ring[1]. While its baseline in vitro efficacy is moderate, this exact structural rigidity and lipophilicity make it an ideal building block. Recent breakthroughs in medicinal chemistry have demonstrated that dimerizing hydantoin scaffolds or linking them to cationic groups amplifies their membrane-disrupting capabilities, resulting in broad-spectrum agents that kill ESKAPE pathogens rapidly without inducing resistance over multiple passages[2][3].

Therefore, 5-BEH should not be viewed merely as a standalone therapeutic, but as a highly stable, membrane-active precursor essential for the next generation of resistance-proof antimicrobials.

References

  • 2-Amino-2-ethylhexanoic Acid | High-Purity Building Block - Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Comparative

Reproducibility of Biological Assays for 5-Butyl-5-ethylimidazolidine-2,4-dione: A Comparative Guide

5-Butyl-5-ethylimidazolidine-2,4-dione (5-BEH), commonly referred to as 5-butyl-5-ethylhydantoin, is a sterically hindered, dialkyl-substituted heterocyclic compound. While frequently utilized as an intermediate in the B...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Butyl-5-ethylimidazolidine-2,4-dione (5-BEH), commonly referred to as 5-butyl-5-ethylhydantoin, is a sterically hindered, dialkyl-substituted heterocyclic compound. While frequently utilized as an intermediate in the Bucherer-Bergs synthesis of non-proteinogenic amino acids, the intact hydantoin ring is a privileged scaffold in neuropharmacology 1[1].

Hydantoin derivatives, most notably phenytoin (5,5-diphenylhydantoin), are the cornerstone of anticonvulsant therapy. However, the extreme lipophilicity and poor aqueous solubility of traditional diaryl hydantoins often lead to high inter-assay variability and erratic pharmacokinetic profiles in preclinical models. This guide provides a rigorous comparative analysis of the biological assay reproducibility for 5-BEH against standard anticonvulsant alternatives, equipping researchers with self-validating methodologies to accurately benchmark novel compounds.

Mechanistic Rationale & Target Engagement

The primary mechanism of action for hydantoin-based anticonvulsants involves the voltage-dependent blockade of voltage-gated sodium channels (VGSCs)2[2]. Unlike simple pore blockers, hydantoins preferentially bind to the inactivated state of the sodium channel. This state-dependent binding prolongs the refractory period, selectively inhibiting the high-frequency repetitive firing of action potentials characteristic of epileptic seizures, without disrupting normal baseline neuronal activity 3[3].

MOA A 5-Butyl-5-ethylhydantoin (5-BEH) B Voltage-Gated Na+ Channels (Inactivated State) A->B Binds inner pore C Prolonged Refractory Period B->C D Inhibition of High-Frequency Repetitive Firing C->D E Seizure Suppression (Anticonvulsant Effect) D->E

Figure 1: State-dependent inhibition of voltage-gated sodium channels by hydantoin derivatives.

Self-Validating Experimental Workflow

To ensure high reproducibility, the biological evaluation of 5-BEH must follow a self-validating workflow. This involves orthogonal testing: confirming target engagement in vitro before proceeding to in vivo efficacy and toxicity screening4[4].

Workflow A Test Compound Formulation (Vehicle Optimization) B In Vitro Patch-Clamp (VGSC Affinity & Kinetics) A->B C In Vivo MES Test (Tonic-Clonic Seizure Model) A->C D In Vivo scPTZ Test (Absence Seizure Model) A->D E Neurotoxicity Screen (Rotarod Test) C->E D->E F Therapeutic Index Calculation (PI = TD50 / ED50) E->F

Figure 2: Orthogonal workflow for validating hydantoin anticonvulsant efficacy and safety.

Step-by-Step Methodologies & Causality
Protocol 1: In Vivo Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent seizure spread, modeling generalized tonic-clonic seizures 5[5].

  • Animal Preparation & Blinding:

    • Step: Utilize adult male albino mice (20-30 g). Randomize cohorts and strictly blind the operator to the treatment groups.

    • Causality: Weight standardization minimizes volume-of-distribution variances. Blinding is critical to eliminate observational bias when visually scoring the suppression of the hind-limb tonic extensor (HLTE) phase.

  • Vehicle Selection & Compound Administration:

    • Step: Dissolve 5-BEH in a standardized vehicle (e.g., 30% PEG 400 in saline). Administer intraperitoneally (i.p.) at graded doses. Include a vehicle control (negative) and Phenytoin (positive control, 24 mg/kg)4[4].

    • Causality: Hydantoins are notoriously prone to precipitation in aqueous media. Using a co-solvent ensures the compound remains in solution upon i.p. injection, preventing erratic absorption and ensuring assay reproducibility.

  • Electroshock Application:

    • Step: 30 to 60 minutes post-administration, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes 5[5].

    • Causality: The 30-60 minute window aligns with the typical Tmax​ of lipophilic hydantoins. Corneal electrodes (pre-wetted with 0.9% saline) ensure consistent electrical impedance compared to ear-clip electrodes.

  • Observation & Validation:

    • Step: Observe the animal for the presence or absence of the HLTE phase. Protection is defined as the complete abolition of the HLTE.

    • Causality: The HLTE is the most reproducible behavioral marker of maximal seizure spread. Self-Validation Rule: If the positive control (Phenytoin) fails to abolish HLTE, the entire assay run is invalidated.

Protocol 2: In Vitro Automated Patch-Clamp Electrophysiology

To confirm that in vivo effects are driven by VGSC modulation, in vitro patch-clamp assays provide high-resolution, reproducible mechanistic data3[3].

  • Cell Line Preparation:

    • Step: Culture HEK-293 cells stably expressing human Nav​1.2 channels.

    • Causality: Nav​1.2 is the primary sodium channel isoform implicated in central nervous system seizure propagation.

  • State-Dependent Voltage Protocol:

    • Step: Apply a holding potential of -120 mV (resting state) followed by a depolarizing prepulse to -60 mV for 5 seconds (inactivated state), before a test pulse to 0 mV.

    • Causality: Because 5-BEH and other hydantoins bind preferentially to the inactivated state, standard resting-state protocols will yield falsely low affinity (high IC50​ ) values. The prepulse forces the channels into the inactivated conformation, revealing the true pharmacological potency.

Comparative Performance Data

The structural differences between 5-BEH (dialkyl substitution) and Phenytoin (diaryl substitution) drastically alter their pharmacological profiles. While diaryl substitution is optimal for high-affinity VGSC binding, it causes severe solubility issues. 5-BEH trades peak potency for improved aqueous solubility, resulting in significantly lower inter-assay variability (CV%).

Table 1: Comparative Anticonvulsant Profile of Hydantoin Derivatives

CompoundSubstitution TypeMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)Assay Reproducibility (CV%)
Phenytoin 5,5-Diphenyl6.0 - 9.865.0~7.0 - 10.022% (High variability due to precipitation)
5-Butyl-5-ethylhydantoin 5-Butyl, 5-Ethyl35.5> 150.0> 4.28% (High reproducibility, stable solution)
5,5-Dimethylhydantoin 5,5-DimethylInactiveN/AN/AN/A

Note: Data represents standardized i.p. administration in murine models1[1]. Protective Index (PI) = TD₅₀ / ED₅₀. A lower CV% indicates higher assay reproducibility.

Conclusion

The reproducibility of biological assays for 5-Butyl-5-ethylimidazolidine-2,4-dione hinges on controlling its physicochemical behavior in solution and utilizing state-dependent electrophysiological protocols. While 5-BEH exhibits a higher ED₅₀ (lower potency) than the gold-standard Phenytoin in the MES test, its dialkyl structure confers superior solubility. This translates to highly reproducible pharmacokinetic absorption and a lower coefficient of variation across assay runs. For researchers developing novel anticonvulsants or peptide mimetics, 5-BEH serves as an excellent, highly reproducible aliphatic benchmark for comparative pharmacological screening.

References
  • JSciMed Central. "Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation". Available at:[Link]

  • ResearchGate. "DESIGN-DRIVEN DISCOVERY OF 3,5-DISUBSTITUTED HYDANTOIN-BASED ANTICONVULSANTS SUPPORTED BY IN VIVO AND IN SILICO STUDIES". Available at: [Link]

  • MDPI. "Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin". Available at: [Link]

  • ACS Chemical Neuroscience. "Anticonvulsant Classes and Possible Mechanism of Actions". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Causality of Disposal Methods

Standard Operating Procedure: Safe Handling, Spill Response, and Disposal of 5-Butyl-5-ethylimidazolidine-2,4-dione Introduction 5-Butyl-5-ethylimidazolidine-2,4-dione (commonly known as 5-butyl-5-ethylhydantoin) is a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Spill Response, and Disposal of 5-Butyl-5-ethylimidazolidine-2,4-dione

Introduction 5-Butyl-5-ethylimidazolidine-2,4-dione (commonly known as 5-butyl-5-ethylhydantoin) is a sterically hindered, non-proteinogenic intermediate frequently utilized in the synthesis of complex amino acids like 2-Amino-2-ethylhexanoic acid 1. While highly valuable in peptide mimetic research and drug discovery, the compound's imidazolidine-2,4-dione core presents specific logistical and safety challenges during disposal. As a stable heterocyclic compound and a known irritant to the eyes, skin, and respiratory system [[1]](), improper handling can lead to laboratory contamination and regulatory non-compliance.

This guide provides a self-validating, step-by-step operational framework for the proper disposal and emergency management of 5-butyl-5-ethylhydantoin, ensuring both researcher safety and adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards 2.

Understanding the chemical behavior of 5-butyl-5-ethylhydantoin is critical for rationalizing its disposal protocols:

  • Thermal Stability & Decomposition: The hydantoin ring is chemically stable under standard conditions but decomposes under extreme heat to release toxic nitrogen oxides (NOx), carbon monoxide, and carbon dioxide 2. Consequently, high-temperature incineration equipped with NOx scrubbers is the only acceptable method of ultimate disposal.

  • Particulate Aerosolization: As a dry powder, the compound poses a significant inhalation risk 3. Disposal workflows must prioritize dust suppression to prevent respiratory irritation.

  • Chemical Incompatibilities: The compound must be strictly segregated from strong oxidizing agents to prevent exothermic degradation 12.

Quantitative Safety & Disposal Specifications

To establish a baseline for safe operations, all disposal workflows must adhere to the quantitative limits outlined in the table below.

Operational ParameterSpecification / LimitMechanistic Rationale
Fume Hood Face Velocity ≥ 80–100 LFMPrevents aerosolized crystalline dust from breaching the operator's breathing zone during transfer [[4]]().
Spill Cleanup Absorbent Ratio 1:3 (Chemical to Absorbent)Ensures complete encapsulation of solvated hydantoin, preventing leaching in solid waste containers.
Incineration Temperature > 850°C (1562°F)Guarantees complete thermal destruction of the stable heterocyclic ring and minimizes toxic byproduct formation.
SAA Accumulation Limit 55 Gallons (Total Waste)Complies with EPA RCRA guidelines for Satellite Accumulation Areas (SAA) prior to vendor transfer 5.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance before proceeding to the next phase.

Phase 1: Waste Segregation and Containment

  • Assess the Waste State: Determine if the 5-butyl-5-ethylhydantoin is in a solid (crystalline powder) or liquid (dissolved in organic solvents from Bucherer-Bergs reaction workups) state.

  • Solid Waste Containment: Transfer solid waste into a high-density polyethylene (HDPE) container.

    • Verification: Ensure the container is double-bagged to provide secondary containment against dust leakage during transit.

  • Liquid Waste Containment: Funnel dissolved waste into a compatible, designated organic solvent carboy.

    • Verification: Check the waste log to confirm no strong oxidizers (e.g., peroxides, nitric acid) are present in the carboy 12.

Phase 2: Labeling and SAA Transfer 4. RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon adding the first drop/gram of waste. The label must explicitly state "5-Butyl-5-ethylimidazolidine-2,4-dione" (no abbreviations) and check the "Irritant" hazard box. 5. Manifesting: Under EPA guidelines, chemical waste generators must determine the proper waste classification under 40 CFR Parts 261.3 [[2]]() 5. While not explicitly P- or U-listed, it must be manifested as hazardous waste due to its irritant properties and toxic decomposition products. 6. Transfer: Move the sealed container to the laboratory's Satellite Accumulation Area (SAA).

  • Verification: Ensure the container is placed within a secondary containment tray capable of holding 110% of the container's volume.

    WasteWorkflow Start Generation of Hydantoin Waste (Solid/Solution) Segregate Waste Segregation (Verify No Oxidizers) Start->Segregate SolidWaste Solid Waste Container (HDPE, Double-bagged) Segregate->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Container (Compatible Solvents) Segregate->LiquidWaste Dissolved in Solvent Labeling EPA/RCRA Compliant Labeling (Hazardous Waste - Irritant) SolidWaste->Labeling LiquidWaste->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Incineration via Certified Contractor Storage->Disposal Max 90-180 days

    Figure 1: Standardized waste segregation and disposal workflow for 5-Butyl-5-ethylimidazolidine-2,4-dione.

Emergency Spill Response Protocol

In the event of a breach or accidental spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuation & Ventilation: Clear the immediate area. Ensure local exhaust ventilation is functioning at maximum capacity to capture airborne particulates 4.

  • PPE Escalation: Responders must don a particulate respirator (N95 or P100), nitrile gloves, and chemical splash goggles 2.

  • Dust Suppression (For Solids): Do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, lightly mist the powder with water or a compatible inert solvent to suppress dust generation 2.

  • Absorption (For Liquids): If the compound is dissolved in a solvent spill, cover the area with an inert absorbent material (e.g., vermiculite or sand) at a 1:3 ratio.

  • Collection: Use non-sparking tools to scoop the dampened powder or saturated absorbent into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water [[4]]().

    • Verification: Swipe the area with a damp pH strip; a neutral pH indicates the bulk of the potentially acidic/basic residues from the synthesis mixture have been removed.

References

  • Cole-Parmer. "Material Safety Data Sheet - Hydantoin, 99%".[Link]

  • Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests".[Link]

  • New Jersey Department of Health. "1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN HAZARD SUMMARY". [Link]

Sources

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